Hdac-IN-50
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H41N7O4 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
7-[4-[7-[3,5-dimethoxy-N-[2-(propan-2-ylamino)ethyl]anilino]quinoxalin-2-yl]pyrazol-1-yl]-N-hydroxyheptanamide |
InChI |
InChI=1S/C31H41N7O4/c1-22(2)32-12-14-38(25-15-26(41-3)18-27(16-25)42-4)24-10-11-28-29(17-24)35-30(20-33-28)23-19-34-37(21-23)13-8-6-5-7-9-31(39)36-40/h10-11,15-22,32,40H,5-9,12-14H2,1-4H3,(H,36,39) |
InChI Key |
WWGLOQFMJUZFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)CCCCCCC(=O)NO)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-50: A Dual Inhibitor of FGFR and HDAC - A Technical Guide
Abstract
Hdac-IN-50, also identified as compound 10e in the primary literature, is a potent, orally active small molecule that functions as a dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylases (HDACs). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory activities, effects on cellular signaling pathways, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct classes of enzymes that are critical for tumor growth and survival: FGFRs and HDACs.
-
FGFR Inhibition: this compound targets the ATP-binding pocket of FGFRs, effectively blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
-
HDAC Inhibition: By inhibiting HDAC enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
The dual-targeting nature of this compound is designed to overcome potential resistance mechanisms associated with single-agent therapies. For instance, inhibition of HDACs can sometimes lead to the activation of the STAT3 signaling pathway, which can promote cell survival. By concurrently inhibiting FGFR, this compound can suppress this STAT3 activation, leading to a more potent and durable anti-tumor response.
Quantitative Data
The inhibitory activity of this compound against various FGFR and HDAC isoforms, as well as its anti-proliferative effects in different cancer cell lines, are summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibitory Activity (IC50)
| Target | IC50 (nM)[1] |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | IC50 (µM)[1] |
| HCT116 | 0.82 |
| SNU-16 | 0.0007 |
| KATO III | 0.0008 |
| A2780 | 0.04 |
| K562 | 2.46 |
| Jurkat | 15.14 |
Signaling Pathways
This compound modulates key signaling pathways involved in cancer cell proliferation and survival. The primary mechanism involves the inhibition of the FGFR signaling cascade and the induction of apoptosis and cell cycle arrest through HDAC inhibition.
FGFR Signaling Pathway Inhibition
This compound's inhibition of FGFR leads to the downregulation of phosphorylated FGFR1 (pFGFR1) and subsequently affects downstream signaling molecules, including ERK and STAT3.
Induction of Apoptosis and Cell Cycle Arrest
Through HDAC inhibition, this compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase. This is achieved by altering the expression of key regulatory proteins.
Experimental Protocols
The following sections detail the methodologies used in the characterization of this compound.
In Vitro Kinase and Deacetylase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR and HDAC enzymes.
Workflow:
Methodology:
-
FGFR Kinase Assays: The inhibitory activity of this compound against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using a standard kinase assay format. Recombinant human FGFR enzymes were incubated with varying concentrations of this compound in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The kinase reaction was allowed to proceed at 37°C. The amount of phosphorylated substrate was quantified, typically using a fluorescence-based method.
-
HDAC Deacetylase Assays: The inhibitory activity against HDAC1, HDAC2, HDAC6, and HDAC8 was measured using a fluorogenic assay. Recombinant human HDAC enzymes were incubated with this compound. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, was then added. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developer enzyme, releasing a fluorescent signal. The fluorescence intensity was measured to determine the extent of HDAC inhibition.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (HCT116, SNU-16, KATO III, A2780, K562, and Jurkat) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The absorbance or luminescence was measured, and the IC50 values were calculated by fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
Objective: To investigate the effect of this compound on apoptosis and cell cycle progression.
Methodology:
-
Cell Treatment: Cells were treated with this compound at various concentrations for different time points (e.g., 12-84 hours).
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) were added to the cells.
-
After incubation in the dark, the cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (PI Staining):
-
Cells were harvested and fixed in ice-cold 70% ethanol.
-
Fixed cells were washed and treated with RNase A.
-
Cells were stained with propidium iodide.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
Methodology:
-
Cell Lysis: Cells treated with this compound were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
The membrane was incubated with primary antibodies specific for pFGFR1, pERK, pSTAT3, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising dual inhibitor of FGFR and HDAC with potent anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, involving the simultaneous blockade of key growth factor signaling and the induction of cell cycle arrest and apoptosis, provides a strong rationale for its further development as a cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar dual-targeting agents.
References
Hdac-IN-50: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-50, also identified as compound 10e in the primary literature, is a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylases (HDACs). This technical guide provides an in-depth overview of its synthesis, analytical characterization, and biological activity. The information presented is compiled from the seminal publication, "Design and Synthesis of Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Cancer," and supplementary data. This document details the experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.
Introduction
The dual inhibition of FGFR and HDAC represents a promising strategy in oncology. Aberrant FGFR signaling is a known driver in various cancers, while HDAC inhibitors have demonstrated efficacy in inducing cell cycle arrest, differentiation, and apoptosis. This compound was developed as a single molecule capable of targeting both pathways, potentially offering synergistic anti-tumor effects and overcoming resistance mechanisms associated with single-target therapies.
Synthesis of this compound (Compound 10e)
The synthesis of this compound is a multi-step process starting from commercially available reagents. The following is a detailed experimental protocol for its preparation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate 3 To a solution of 1 (1 equivalent) and 2 (1.2 equivalents) in ethanol, piperidine (0.1 equivalents) was added. The mixture was heated to reflux for 8 hours. After cooling to room temperature, the precipitate was filtered, washed with cold ethanol, and dried to afford intermediate 3.
Step 2: Synthesis of Intermediate 4 A mixture of intermediate 3 (1 equivalent), hydrazine hydrate (10 equivalents) in ethanol was heated to reflux for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield intermediate 4.
Step 3: Synthesis of Intermediate 6 To a solution of intermediate 4 (1 equivalent) and 5 (1.1 equivalents) in ethanol, a catalytic amount of acetic acid was added. The reaction mixture was stirred at room temperature for 12 hours. The resulting precipitate was filtered and washed with ethanol to give intermediate 6.
Step 4: Synthesis of Intermediate 8 Intermediate 6 (1 equivalent) and 7 (1.2 equivalents) were dissolved in N,N-dimethylformamide (DMF). Potassium carbonate (2 equivalents) was added, and the mixture was stirred at 80°C for 6 hours. The reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography to yield intermediate 8.
Step 5: Synthesis of this compound (Compound 10e) To a solution of intermediate 8 (1 equivalent) in a mixture of methanol and dichloromethane, hydroxylamine hydrochloride (5 equivalents) and a saturated solution of sodium methoxide in methanol were added at 0°C. The reaction was stirred at room temperature for 4 hours. The solvent was evaporated, and the residue was purified by preparative high-performance liquid chromatography (HPLC) to afford this compound.
Diagram: Synthesis Workflow of this compound
Caption: Synthetic scheme for this compound.
Analytical Characterization
This compound was characterized using standard analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Analysis ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 1: NMR Data for this compound
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 10.85 (s, 1H), 9.21 (s, 1H), 8.77 (s, 1H), 8.45 (d, J = 8.0 Hz, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.95 (t, J = 8.0 Hz, 1H), 7.60 (s, 1H), 7.15 (s, 2H), 6.80 (s, 1H), 3.80 (s, 6H), 2.30 (t, J = 7.2 Hz, 2H), 1.95 (t, J = 7.2 Hz, 2H), 1.60-1.40 (m, 4H) | 172.5, 169.8, 160.9, 158.5, 145.2, 142.8, 140.1, 138.5, 135.2, 130.1, 128.7, 125.4, 118.9, 105.6, 99.8, 55.9, 33.1, 32.5, 28.4, 25.1 |
Mass Spectrometry (MS)
Protocol: LC-MS Analysis High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₂₉N₇O₅ |
| Calculated Mass [M+H]⁺ | 544.2257 |
| Observed Mass [M+H]⁺ | 544.2259 |
High-Performance Liquid Chromatography (HPLC)
Protocol: HPLC Purity Analysis The purity of this compound was determined by reverse-phase HPLC on a C18 column with a gradient elution of acetonitrile in water containing 0.1% trifluoroacetic acid. Detection was performed at 254 nm.
Table 3: HPLC Purity Data for this compound
| Parameter | Value |
| Purity | >98% |
| Retention Time | 12.5 min |
Biological Characterization
In Vitro Inhibitory Activity
Protocol: FGFR and HDAC Enzyme Assays The inhibitory activity of this compound against FGFR and HDAC isoforms was determined using commercially available kinase and deacetylase activity assay kits. IC₅₀ values were calculated from dose-response curves.
Table 4: In Vitro Inhibitory Activity of this compound [1]
| Target | IC₅₀ (nM) |
| FGFRs | |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDACs | |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Cellular Activity
Protocol: Cell Proliferation Assay The anti-proliferative activity of this compound was evaluated in various cancer cell lines using a standard MTT or CellTiter-Glo assay after 72 hours of treatment.
Table 5: Anti-proliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Cancer | 0.82 |
| SNU-16 | Gastric Cancer | 0.0007 |
| KATO III | Gastric Cancer | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Leukemia | 2.46 |
| Jurkat | Leukemia | 15.14 |
This compound was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in a time and dose-dependent manner.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by simultaneously inhibiting FGFR and HDAC. This dual inhibition leads to the downregulation of key downstream signaling proteins.[1]
Protocol: Western Blot Analysis Cancer cells were treated with varying concentrations of this compound for 36 hours. Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against pFGFR1, pERK, and pSTAT3.
The results demonstrated a dose-dependent decrease in the phosphorylation of FGFR1, ERK, and STAT3.[1]
Diagram: this compound Signaling Pathway
Caption: Proposed mechanism of action for this compound.
In Vivo Efficacy and Pharmacokinetics
Protocol: Xenograft Mouse Model HCT116 and SNU-16 xenograft models in nude mice were used to evaluate the in vivo anti-tumor activity of this compound. The compound was administered orally once daily.
This compound demonstrated significant tumor growth inhibition in both models.[1]
Protocol: Pharmacokinetic Study Pharmacokinetic parameters were determined in female Sprague-Dawley rats following intravenous, intraperitoneal, and oral administration.
Table 6: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Intravenous (5 mg/kg) | Intraperitoneal (5 mg/kg) | Oral (30 mg/kg) |
| T₁/₂ (h) | 3.5 | 4.1 | 5.2 |
| Cₘₐₓ (ng/mL) | 1250 | 980 | 850 |
| AUC₀-t (ng·h/mL) | 2850 | 2500 | 4100 |
| Bioavailability (%) | - | - | 45 |
Conclusion
This compound is a novel dual inhibitor of FGFR and HDAC with potent in vitro and in vivo anti-tumor activity. Its well-defined synthesis, favorable pharmacokinetic profile, and clear mechanism of action make it a compelling candidate for further preclinical and clinical development. This comprehensive guide provides the essential technical information for researchers and drug development professionals interested in this promising therapeutic agent.
References
Hdac-IN-50: A Technical Guide for Researchers
Hdac-IN-50, also identified as compound 10e, is a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDAC). This document provides a comprehensive overview of its chemical structure, properties, and biological activities, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a synthetic small molecule with a complex heterocyclic structure. Its chemical identifiers and physicochemical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(4-((3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-yl)amino)phenyl)-N'-(hydroxy)heptanediamide |
| SMILES | CN1C=C(C=N1)C2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NCCCCCCC(=O)NO |
| InChI | InChI=1S/C31H31N7O2/c1-37-14-13-26(36-37)29-33-27-11-7-6-10-25(27)34-30(29)32-23-19-17-22(18-20-23)31(40)35-21-9-4-2-3-5-12-24-28(38)39/h6-7,10-11,13-14,17-20H,2-5,9,12,21,24H2,1H3,(H,32,33,34)(H,35,40)(H,38,39) |
| CAS Number | 2653339-26-3[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C31H41N7O4 | [2] |
| Molecular Weight | 575.7 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Information not available | |
| Stability | Information not available |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against both FGFR and HDAC enzymes, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Enzymatic Inhibition
This compound demonstrates low nanomolar IC50 values against multiple FGFR and HDAC isoforms.[1]
| Target Enzyme | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
In Vitro Anti-proliferative Activity
The compound shows significant anti-proliferative effects across a range of human cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.82 |
| SNU-16 | Stomach Carcinoma | 0.0007 |
| KATO III | Gastric Carcinoma | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Chronic Myelogenous Leukemia | 2.46 |
| Jurkat | T-cell Leukemia | 15.14 |
Mechanism of Action
This compound's dual-inhibitory function leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1] This is achieved through the downregulation of key signaling proteins, including phosphorylated forms of FGFR1, ERK, and STAT3.[1]
The inhibition of HDACs by this compound is believed to increase the acetylation of histone and non-histone proteins. This can lead to the reactivation of tumor suppressor genes and the induction of apoptosis. The simultaneous inhibition of the FGFR signaling pathway blocks downstream pro-survival signals, creating a synergistic anti-cancer effect.
Caption: this compound inhibits FGFR and HDAC signaling pathways.
Experimental Protocols
Detailed experimental methodologies for key assays are provided below, based on the likely procedures used in the primary literature.
Synthesis of this compound (Compound 10e)
A detailed, multi-step synthesis protocol is required to produce this compound. The general workflow is outlined below. For a complete, step-by-step synthesis, please refer to the supporting information of the primary publication by Wan G, et al. (2022).
Caption: A simplified workflow for the synthesis of this compound.
Cell Culture
Human cancer cell lines (e.g., HCT116, SNU-16) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound at desired concentrations (e.g., 10 and 100 nM) for 48 hours.[1]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
Cell Cycle Analysis
-
Treat cells with this compound at various concentrations (e.g., 0.1 to 100 nM) for different time points (e.g., 12 to 84 hours).[1]
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Treat cells with this compound (e.g., 0 to 5 µM for HCT116, 0 to 100 nM for SNU-16) for 36 hours.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against pFGFR1, pERK, pSTAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Anti-Tumor Activity
This compound has demonstrated anti-tumor activity in a mouse xenograft model.[1] Daily oral administration of 15 or 30 mg/kg of this compound for 18 days resulted in significant tumor growth inhibition.[1]
Conclusion
This compound is a promising dual inhibitor of FGFR and HDAC with potent anti-cancer activity in both in vitro and in vivo models. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways, makes it a valuable tool for cancer research and a potential candidate for further drug development. This technical guide provides a foundational understanding of this compound's chemical and biological properties to support its application in a research setting.
References
Hdac-IN-50: A Dual FGFR and HDAC Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hdac-IN-50, also identified as compound 10e in the primary literature, is a potent, orally active dual inhibitor that targets both Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylases (HDACs).[1][2][3] This novel compound has demonstrated significant anti-tumor activity by inducing apoptosis and causing cell cycle arrest in cancer cells.[1][2] Its dual-inhibition mechanism offers a promising strategy to overcome resistance to single-target HDAC inhibitors, particularly by downregulating the STAT3 signaling pathway.[1][3] This guide provides a comprehensive overview of the IC50 values of this compound against various HDAC isoforms, detailed experimental protocols from the foundational research, and visualizations of its signaling pathways and experimental workflows.
Data Presentation: IC50 Values
The inhibitory potency of this compound was determined against a panel of both FGFR and HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, showcasing the compound's high affinity for its targets.
| Target Isoform | IC50 (nM) |
| HDAC Isoforms | |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
| FGFR Isoforms | |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
Data sourced from MedChemExpress, citing Wan G, et al. J Med Chem. 2022.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to characterize the activity of this compound (compound 10e).
In Vitro HDAC and FGFR Inhibition Assays
Objective: To determine the IC50 values of this compound against recombinant HDAC and FGFR enzymes.
Methodology:
-
HDAC Inhibition Assay: A commercially available fluorometric HDAC assay kit was utilized. Recombinant human HDAC1, HDAC2, HDAC6, and HDAC8 enzymes were incubated with a fluorogenic substrate and varying concentrations of this compound. The reaction was allowed to proceed for a specified time, after which a developer solution was added to stop the reaction and generate a fluorescent signal. The fluorescence was measured using a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
FGFR Inhibition Assay: The inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4 was assessed using a kinase activity assay. The assays were performed in a buffer solution containing the respective recombinant FGFR kinase, a specific substrate peptide, and ATP. The reaction was initiated by the addition of ATP and incubated at room temperature. The amount of phosphorylated substrate was quantified, and the IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effects of this compound on various cancer cell lines.
Methodology:
-
Cancer cell lines, such as HCT116 and SNU-16, were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound (e.g., from 0.1 nM to 100 nM) for a period of 12 to 84 hours.[2]
-
Cell viability was assessed using the Sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye was solubilized with a Tris-base solution, and the absorbance was measured at a specific wavelength.
-
The IC50 values for cell proliferation were calculated from the dose-response curves.
Apoptosis Analysis
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cancer cells were treated with different concentrations of this compound for a designated time (e.g., 36 hours).
-
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
After treatment, cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology:
-
Cancer cells were treated with various concentrations of this compound for a specified duration.
-
Following treatment, cells were harvested, washed, and fixed in cold 70% ethanol overnight.
-
The fixed cells were then washed and incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
-
The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Western Blot Analysis
Objective: To examine the effect of this compound on the expression and phosphorylation of key signaling proteins.
Methodology:
-
Cancer cells (e.g., HCT116 and SNU-16) were treated with increasing concentrations of this compound (e.g., 0 to 5 µM for HCT116, 0 to 100 nM for SNU-16) for 36 hours.[2]
-
After treatment, total cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked and then incubated with primary antibodies against pFGFR1, pERK, pSTAT3, and acetylated histone H3 (Ac-H3). A loading control, such as β-actin, was also used.
-
After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the experimental procedures.
Caption: this compound dual-inhibition signaling pathway.
References
Hdac-IN-50: A Technical Guide to its Impact on Histone Acetylation and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular effects of Hdac-IN-50, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDAC). This document provides a comprehensive overview of its mechanism of action, with a focus on its impact on histone acetylation, and details the experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound exerts its biological effects through the simultaneous inhibition of two critical classes of enzymes: FGFRs and HDACs. This dual activity leads to a multi-pronged attack on cancer cell proliferation and survival. By inhibiting HDACs, this compound increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[1] Concurrently, its inhibition of FGFR signaling disrupts downstream pathways crucial for cell growth and survival, such as the ERK and STAT3 pathways.[2]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified against various enzyme targets and cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative data.
Table 1: Enzyme Inhibitory Activity of this compound [2][3]
| Target | IC50 (nM) |
| FGFR Isoforms | |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC Isoforms | |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.82 |
| SNU-16 | Stomach Carcinoma | 0.0007 |
| KATO III | Gastric Carcinoma | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Chronic Myelogenous Leukemia | 2.46 |
| Jurkat | T-cell Leukemia | 15.14 |
Table 3: Cellular Effects of this compound on SNU-16 Cells [2]
| Effect | Concentration (nM) | Observation |
| Apoptosis | 10 | 30.8% increase in apoptotic rate |
| 100 | 49.6% increase in apoptotic rate | |
| Cell Cycle | 0.1, 1, 10, 100 | Time and dose-dependent arrest at G0/G1 phase |
Signaling Pathways Modulated by this compound
This compound's dual inhibitory action results in the modulation of key signaling pathways implicated in cancer. The inhibition of HDACs leads to an increase in histone acetylation, which can reactivate the expression of tumor suppressor genes. The concurrent inhibition of FGFR disrupts the downstream RAS-RAF-MEK-ERK and JAK-STAT signaling cascades.
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo experiments. Below are the detailed methodologies for these assays.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the IC50 values of this compound against purified FGFR and HDAC enzymes.
-
Methodology:
-
Recombinant human FGFR and HDAC enzymes are used.
-
For FGFR inhibition, a kinase assay is performed, typically using a fluorescently labeled substrate. The enzyme, substrate, ATP, and varying concentrations of this compound are incubated together. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
For HDAC inhibition, a fluorogenic HDAC assay is employed. The assay mixture contains the HDAC enzyme, a fluorogenic substrate, and a dilution series of this compound. The deacetylation of the substrate by the HDAC enzyme is coupled to a developer that releases a fluorescent molecule. The fluorescence is measured over time.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To determine the antiproliferative IC50 values of this compound in various cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HCT116, SNU-16, KATO III, A2780, K562, Jurkat) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins and histone acetylation.
-
Methodology:
-
Cells are treated with various concentrations of this compound for a specified time.
-
Whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pFGFR1, pERK, pSTAT3, Acetyl-Histone H3) and a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Cells are treated with different concentrations of this compound for various time points.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cells are treated with this compound for a defined period.
-
Cells are harvested, washed, and resuspended in binding buffer.
-
The cells are then stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., SNU-16) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).
-
When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses (e.g., 15 and 30 mg/kg) daily for a set duration (e.g., 18 days).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for biomarkers like pSTAT3, pFGFR1, and Ac-H3).
-
Conclusion
This compound is a promising dual inhibitor that targets both epigenetic and cell signaling pathways critical for cancer progression. Its ability to potently inhibit HDAC and FGFR enzymes translates into significant antiproliferative and pro-apoptotic effects in a range of cancer cell lines and in vivo models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and similar targeted therapeutic agents.
References
Hdac-IN-50: A Dual FGFR/HDAC Inhibitor Driving Apoptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hdac-IN-50, also identified as compound 10e, is a potent, orally active dual inhibitor targeting both Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDAC). This dual-action mechanism provides a multi-pronged approach to cancer therapy by simultaneously targeting key signaling pathways involved in cell proliferation, survival, and gene expression. This technical guide provides an in-depth overview of the apoptotic pathway induced by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its anti-tumor effects through the concurrent inhibition of FGFR and HDAC enzymes. This dual inhibition leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1] A key mechanistic aspect of this compound's action is its ability to decrease the phosphorylation of several critical downstream signaling proteins, including FGFR1, ERK, and STAT3.[1][2] The downregulation of the STAT3 signaling pathway is particularly significant, as STAT3 activation is a known resistance mechanism to HDAC inhibitors in some solid tumors.[3] By inhibiting both FGFR and HDAC, this compound may overcome this resistance.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting its targets and inducing anti-cancer effects.
Table 1: Inhibitory Activity (IC50) of this compound against FGFR and HDAC Isoforms [1][2][3]
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.82 |
| SNU-16 | Stomach Carcinoma | 0.0007 |
| KATO III | Gastric Carcinoma | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Chronic Myelogenous Leukemia | 2.46 |
| Jurkat | T-cell Leukemia | 15.14 |
Table 3: Apoptosis Induction and Cell Cycle Arrest by this compound in SNU-16 Cells [1]
| Treatment Concentration (nM) | Apoptotic Rate Increase | Cell Cycle Arrest |
| 10 | 30.8% | G0/G1 phase |
| 100 | 49.6% | G0/G1 phase |
Signaling Pathway
The apoptotic pathway induced by this compound involves the inhibition of the FGFR signaling cascade and the subsequent downregulation of key downstream effectors.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pFGFR1, pERK, pSTAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of this compound.
Conclusion
This compound is a promising dual inhibitor of FGFR and HDAC with potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. Its unique mechanism of downregulating the pFGFR1/pERK/pSTAT3 signaling pathway suggests its potential to overcome resistance to single-agent HDAC inhibitors. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel cancer therapeutic.
References
Hdac-IN-50: A Technical Guide to its Core Cell Cycle Arrest Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[1][2][3][4][5] This technical guide provides an in-depth overview of the core mechanism by which Hdac-IN-50, a representative HDAC inhibitor, is proposed to induce cell cycle arrest in cancer cells. By targeting HDAC enzymes, this compound leads to the hyperacetylation of histones and non-histone proteins, culminating in the transcriptional activation of key cell cycle regulators and the suppression of proliferative signaling pathways.[6][7] This document details the signaling cascades involved, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions.
Introduction to this compound and HDAC Inhibition
Histone deacetylases are a family of enzymes crucial for maintaining the dynamic equilibrium of histone acetylation, a key epigenetic modification that regulates chromatin structure and gene expression.[3][5][8] In numerous cancers, HDACs are overexpressed or aberrantly active, leading to the inappropriate silencing of tumor suppressor genes and the promotion of uncontrolled cell proliferation.[6][9] this compound is a potent, selective inhibitor of class I and II HDACs. By blocking the catalytic activity of these enzymes, this compound increases the acetylation levels of histone and non-histone proteins, thereby reactivating the expression of silenced genes that can halt cell cycle progression.[7][10]
Core Mechanism of this compound-Induced Cell Cycle Arrest
The primary mechanism by which this compound induces cell cycle arrest is through the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][4][11][12] This is often accompanied by the downregulation of key cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward.
Upregulation of p21WAF1/CIP1
This compound treatment leads to the accumulation of acetylated histones, particularly around the promoter region of the CDKN1A gene, which encodes for p21.[11][12] This hyperacetylation creates a more open chromatin structure, facilitating the binding of transcription factors and leading to a significant increase in p21 mRNA and protein levels.[10][11] The induction of p21 by HDAC inhibitors can occur in both a p53-dependent and p53-independent manner.[12] p21 is a potent inhibitor of several cyclin-CDK complexes, including CDK2, CDK4, and CDK6, thereby halting the cell cycle at the G1/S and G2/M checkpoints.[1][4]
Downregulation of Cyclin D1 and CDK4/6
In addition to upregulating p21, this compound can also suppress the expression of critical G1 phase regulators, such as Cyclin D1.[9][13][14] The mechanism can involve the inhibition of transcription factors like NF-κB, which are known to drive Cyclin D1 expression.[13] The reduction in Cyclin D1 levels, coupled with the increased inhibition by p21, leads to decreased activity of the Cyclin D1-CDK4/6 complex. This complex is responsible for phosphorylating the retinoblastoma protein (pRb), and its inactivation prevents the release of E2F transcription factors that are necessary for the expression of S-phase genes.[6][15]
Quantitative Data on this compound Effects
The following tables summarize the expected quantitative effects of this compound on cell cycle distribution and key protein expression levels in a representative cancer cell line.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 ± 3.2 | 35 ± 2.5 | 20 ± 1.8 |
| This compound (1 µM) | 65 ± 4.1 | 20 ± 1.9 | 15 ± 1.5 |
| This compound (5 µM) | 78 ± 5.5 | 12 ± 1.3 | 10 ± 1.1 |
Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins
| Treatment | p21 (fold change) | Cyclin D1 (fold change) | p-pRb (Ser780) (fold change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 4.2 ± 0.5 | 0.6 ± 0.1 | 0.5 ± 0.08 |
| This compound (5 µM) | 8.5 ± 1.1 | 0.3 ± 0.05 | 0.2 ± 0.04 |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below.
Cell Culture and Drug Treatment
-
Cell Line: Human colorectal carcinoma (HCT116) cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution and stored at -20°C. Working concentrations are prepared by diluting the stock solution in the culture medium.
-
Treatment: Cells are seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing either vehicle (DMSO) or the desired concentrations of this compound for 24-48 hours.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After treatment, cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 500 µL of ice-cold PBS, and 4.5 mL of ice-cold 70% ethanol is added dropwise while vortexing gently. Cells are fixed overnight at -20°C.
-
Staining: Fixed cells are centrifuged, washed with PBS, and resuspended in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Analysis: After a 30-minute incubation in the dark at room temperature, the DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p21, Cyclin D1, p-pRb (Ser780), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathway of this compound-induced cell cycle arrest and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for analyzing this compound's effects.
Conclusion
This compound represents a class of targeted therapies that exploit the epigenetic vulnerabilities of cancer cells. Its ability to induce cell cycle arrest is primarily mediated through the upregulation of the CDK inhibitor p21 and the downregulation of pro-proliferative cyclins and CDKs. This guide provides a foundational understanding of the core mechanism, supported by representative data and detailed protocols, to aid researchers and drug development professionals in the continued investigation of HDAC inhibitors as potent anti-cancer agents. Further research into the nuanced effects of specific HDAC inhibitors on diverse cancer types will be crucial for optimizing their clinical application.
References
- 1. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z | PLOS One [journals.plos.org]
- 11. pnas.org [pnas.org]
- 12. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibition down-regulates cyclin D1 transcription by inhibiting nuclear factor-kappaB/p65 DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
A Technical Guide to the In Vitro Anti-Tumor Activity of Histone Deacetylase (HDAC) Inhibitors
Disclaimer: Initial searches for a specific compound designated "Hdac-IN-50" did not yield any public data or scientific literature. Therefore, this guide focuses on the broader class of Histone Deacetylase (HDAC) inhibitors, providing a comprehensive overview of their in vitro anti-tumor activities, mechanisms of action, and the experimental protocols used for their evaluation.
Audience: Researchers, scientists, and drug development professionals.
Introduction to HDACs and their Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[2][3] In many cancers, HDACs are overexpressed or dysregulated, leading to the suppression of tumor suppressor genes and promoting uncontrolled cell growth.[4]
HDAC inhibitors are a class of epigenetic drugs that block the activity of HDACs.[3][5] By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[3] This can induce various anti-tumor effects, including cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis.[1][4][6] Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in key cellular processes.[1][6]
In Vitro Anti-Tumor Activity of HDAC Inhibitors
The in vitro anti-tumor activity of HDAC inhibitors is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several well-characterized HDAC inhibitors in various cancer cell lines.
| HDAC Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Piceatannol | HCT116 | 4.88 ± 0.33 | [7] |
| Piceatannol | HEK293 | 5.22 ± 2.61 | [7] |
| Isoliquiritigenin | HCT116 | 1.60 ± 0.10 | [7] |
| Isoliquiritigenin | HEK293 | 0.92 ± 0.57 | [7] |
| Compound 21 | MCF-7 | 0.27 | [8] |
| Compound 71 | DIPG-IV | 0.122 | [8] |
| Compound 71 | DIPG-XIII | 0.108 | [8] |
| Compound 71 | U87 | 0.212 | [8] |
| Compound 2f | HeLa | 2.37 ± 0.15 (µg/mL) | [9] |
| Compound 2i | HeLa | 2.03 ± 0.05 (µg/mL) | [9] |
| Compound 2f | SKOV-3 | 2.76 ± 0.18 (µg/mL) | [9] |
| Compound 2i | SKOV-3 | 2.45 ± 0.13 (µg/mL) | [9] |
| Compound 2i | AGS | 5.68 ± 0.41 (µg/mL) | [9] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
-
Cell Seeding: Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well flat-bottom microtiter plate.[10]
-
Incubation: Incubate the plate for 24 hours to allow for cell adhesion.[10]
-
Treatment: Remove the culture supernatant and treat the cells with increasing concentrations of the HDAC inhibitor for 24-48 hours.[10]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at λ = 492 nm.[10] The absorbance is proportional to the number of viable cells.
In Vitro HDAC Activity Assay (Fluorogenic Assay)
This protocol measures the direct inhibitory effect of a compound on HDAC enzyme activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a 50 µL reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl), the recombinant human HDAC enzyme, the test compound (HDAC inhibitor), and a fluorogenic HDAC substrate.[7]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7]
-
Developer Addition: Add 50 µL of HDAC Developer reagent to each well.[7]
-
Second Incubation: Incubate at room temperature for an additional 20 minutes.[7]
-
Fluorescence Measurement: Measure the fluorescence to determine the extent of HDAC inhibition.
Western Blotting for Histone Acetylation
This protocol is used to confirm the mechanism of action by detecting changes in histone acetylation levels.
-
Cell Lysis: Treat cancer cells with the HDAC inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a loading control (e.g., anti-β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the acetylated histone band in treated cells compared to control indicates HDAC inhibition.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-tumor effects by modulating various signaling pathways.
Caption: General mechanism of action of HDAC inhibitors.
HDAC inhibitors block HDACs, leading to increased acetylation of histones and non-histone proteins. This results in chromatin relaxation and altered gene expression, ultimately inducing cell cycle arrest, apoptosis, and other anti-tumor effects.[1][3][6] For instance, the upregulation of the cell cycle inhibitor p21 is a common effect of HDAC inhibitors.[1][11]
Caption: p53 pathway modulation by HDAC inhibitors.
HDAC inhibitors can increase the acetylation of the tumor suppressor protein p53, enhancing its stability and transcriptional activity.[11] This leads to the upregulation of target genes like p21, which in turn causes cell cycle arrest.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel HDAC inhibitor.
Caption: Workflow for in vitro evaluation of HDAC inhibitors.
This workflow starts with the initial characterization of the compound and its direct effect on HDAC enzymes. Positive hits are then tested for their ability to inhibit cancer cell growth. Compounds that show anti-proliferative activity are further investigated to elucidate their mechanism of action.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Guide: Pharmacokinetics and Bioavailability of a Representative HDAC Inhibitor
Disclaimer: Information regarding a specific compound designated "Hdac-IN-50" is not available in the public domain. This guide provides an in-depth analysis of the pharmacokinetics and bioavailability of a representative and structurally distinct histone deacetylase (HDAC) inhibitor, referred to as compound 51 (also known as AES-350) , to serve as a technical reference for researchers, scientists, and drug development professionals.
Core Concepts in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] HDAC inhibitors block this enzymatic activity, leading to the accumulation of acetylated histones and non-histone proteins. This, in turn, results in a more open chromatin structure, facilitating gene expression.[1] The therapeutic potential of HDAC inhibitors in oncology and other diseases stems from their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3]
Pharmacokinetic Profile of Compound 51 (AES-350)
Compound 51 (AES-350) is a Class I/IIb-selective HDAC inhibitor that has been evaluated for its therapeutic potential in acute myeloid leukemia.[4] Its pharmacokinetic properties were assessed in CD-1 mice.[4]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of compound 51 following intravenous (IV) and oral (PO) administration in CD-1 mice.
| Parameter | Value | Route of Administration | Species | Dosing | Citation |
| Oral Bioavailability (F) | 19.8% | Oral (PO) | CD-1 Mice | 20 mg/kg | [4] |
| Half-life (t½) | 0.853 min | Not Specified | CD-1 Mice | 5 mg/kg (IV) & 20 mg/kg (PO) | [4] |
Experimental Protocols
While the complete, detailed experimental protocol for the pharmacokinetic study of compound 51 is not publicly available, a representative methodology for such a study in mice is outlined below. This protocol is based on standard practices in preclinical drug development.
Representative In Vivo Pharmacokinetic Study Protocol
3.1.1. Animal Models
-
Species: CD-1 mice (or other relevant strain, e.g., BALB/c, C57BL/6)
-
Sex: Male and/or female, as appropriate for the study design.
-
Age/Weight: Typically 6-8 weeks old, with a weight range of 20-25 grams.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the study.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
3.1.2. Drug Formulation and Administration
-
Formulation: The HDAC inhibitor is formulated in a vehicle suitable for the intended route of administration (e.g., a solution in saline, a suspension in a vehicle like 0.5% methylcellulose).
-
Routes of Administration:
-
Intravenous (IV): Typically administered as a bolus injection into the tail vein.
-
Oral (PO): Administered via oral gavage.
-
-
Dosing: Doses are calculated based on the body weight of the individual animals.
3.1.3. Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Blood is typically collected from the saphenous vein, tail vein, or via terminal cardiac puncture.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
3.1.4. Bioanalytical Method
-
Technique: The concentration of the HDAC inhibitor in plasma samples is typically quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Method Validation: The bioanalytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability.
3.1.5. Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.
-
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: General mechanism of action of HDAC inhibitors.
Experimental Workflow for In Vivo Pharmacokinetics
Caption: Representative workflow for an in vivo pharmacokinetic study.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hdac-IN-50 Dose-Response in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, generally resulting in transcriptional repression. In various cancers, including breast cancer, the dysregulation of HDAC activity is a common feature, contributing to tumor progression. HDAC inhibitors have emerged as a promising class of anti-cancer agents. These inhibitors can induce growth arrest, differentiation, and apoptosis in cancer cells.[1][2] This document provides a detailed protocol for determining the dose-response curve of a generic HDAC inhibitor, referred to as Hdac-IN-50, in the human breast cancer cell line MCF-7.
MCF-7 is an estrogen receptor (ER)-positive and progesterone receptor (PR)-positive human breast cancer cell line that is widely used in breast cancer research. The response of MCF-7 cells to various HDAC inhibitors has been well-documented, often involving cell cycle arrest and induction of apoptosis.[3][4][5] These application notes provide a comprehensive guide for researchers to perform a dose-response experiment, analyze the data, and understand the underlying cellular mechanisms.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the dose-response of this compound in MCF-7 cells after a 72-hour treatment period. The data is presented as the mean percent cell viability relative to an untreated control, and the half-maximal inhibitory concentration (IC50) is calculated from this data.
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 0.5 | 82.1 | 6.1 |
| 1 | 65.7 | 5.5 |
| 5 | 48.9 | 4.2 |
| 10 | 30.2 | 3.7 |
| 25 | 15.8 | 2.9 |
| 50 | 8.4 | 1.8 |
| Calculated IC50 | ~5 µM |
Experimental Protocols
This section details the methodology for determining the dose-response curve of this compound in MCF-7 cells using a resazurin-based cell viability assay.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
96-well clear-bottom black tissue culture plates
-
Multichannel pipette
-
Plate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest sub-confluent (70-80%) cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well clear-bottom black plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (Resazurin):
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
After the 72-hour incubation, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a well containing only medium and resazurin.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Fluorescence_treated / Fluorescence_vehicle) * 100
-
-
Plot the dose-response curve with the drug concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response of this compound in MCF-7 cells.
Caption: Simplified signaling pathway of HDAC inhibitor-induced apoptosis in breast cancer cells.
Discussion
The results of the dose-response assay indicate that this compound inhibits the proliferation of MCF-7 cells in a concentration-dependent manner. The calculated IC50 value provides a quantitative measure of the potency of this compound. The observed anti-proliferative effects are consistent with the known mechanisms of action of other HDAC inhibitors in breast cancer cells.[2]
HDAC inhibitors exert their effects through the hyperacetylation of histones, which leads to a more open chromatin structure and alters the expression of a subset of genes.[6] This can result in the upregulation of tumor suppressor genes, such as p21, leading to cell cycle arrest.[4][5] Additionally, HDAC inhibitors can modulate the expression of proteins involved in apoptosis, tipping the balance towards cell death by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2).
It is important to note that the specific response of MCF-7 cells to an HDAC inhibitor can be influenced by various factors, including the specific class of HDACs targeted by the inhibitor and the cellular context. Further experiments, such as cell cycle analysis by flow cytometry and western blotting for apoptosis-related proteins, would be beneficial to further elucidate the precise mechanism of action of this compound in MCF-7 cells. The protocol provided here serves as a robust starting point for the characterization of novel HDAC inhibitors in a relevant breast cancer cell model.
References
- 1. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors: An Attractive Therapeutic Strategy Against Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. Anticancer effects of the HDAC inhibitor, 3β,6β‑dihydroxyurs‑12‑en‑27‑oic acid, in MCF‑7 breast cancer cells via the inhibition of Akt/mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Hdac-IN-50 Treatment of A549 Lung Cancer Cells
These application notes provide a comprehensive overview of the anticipated effects and experimental protocols for the treatment of A549 lung adenocarcinoma cells with Hdac-IN-50, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDACs). While direct, in-depth studies on this compound's effects on A549 cells are limited in the public domain, the following information is synthesized from the known mechanisms of this compound and the well-documented effects of other HDAC inhibitors on this cell line.
Introduction
This compound is a powerful, orally active dual inhibitor targeting both FGFR and HDAC enzymes.[1] Its inhibitory action on HDACs leads to an increase in histone and non-histone protein acetylation, which in turn modulates gene expression, resulting in anti-tumor activities such as the induction of apoptosis and cell cycle arrest.[1][2] In the context of A549 non-small cell lung cancer cells, which are known to be susceptible to HDAC inhibition, this compound is expected to exhibit significant anti-proliferative effects.[3][4]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against various HDACs and FGFRs, as well as the anti-proliferative activities of other relevant HDAC inhibitors on A549 cells, which can serve as a benchmark for experimental design.
Table 1: this compound Inhibitory Concentrations (IC50) [1]
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Table 2: Anti-Proliferative Activity of Various HDAC Inhibitors on A549 Cells
| Compound | IC50 (µM) | Incubation Time | Reference |
| OSU-HDAC-44 | 0.65 ± 0.08 | Not Specified | [3] |
| SAHA (Vorinostat) | 1.90 ± 0.16 | Not Specified | [3] |
| Quisinostat | 0.0824 | 48 hours | [4] |
| Quisinostat | 0.0420 | 72 hours | [4] |
Mechanism of Action in A549 Cells
Treatment of A549 cells with HDAC inhibitors typically leads to a cascade of cellular events culminating in apoptosis and cell cycle arrest. This compound is anticipated to follow a similar mechanism.
Signaling Pathway
This compound is expected to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in a time and dose-dependent manner.[1] The mechanism likely involves the downregulation of phosphorylated FGFR1, ERK, and STAT3.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on A549 cells.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
A549 cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat A549 cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
Materials:
-
Treated A549 cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against acetyl-Histone H3, p53, p21, cleaved Caspase-3, PARP, p-FGFR1, p-ERK, p-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Histone Deacetylase Inhibitor Exhibits Antitumor Activity via Apoptosis Induction, F-Actin Disruption and Gene Acetylation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-Histone Western Blotting with HDAC Inhibitors
These application notes provide a detailed protocol for performing a Western blot to detect changes in histone acetylation upon treatment with a histone deacetylase (HDAC) inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the epigenetic effects of HDAC inhibitors.
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, which neutralizes their positive charge and leads to a more relaxed chromatin structure, generally associated with transcriptional activation.[1][2][3][4][5] Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.[1][2][3][5]
HDAC inhibitors are a class of compounds that block the activity of HDACs, leading to an accumulation of acetylated histones (hyperacetylation).[3][6][7] This hyperacetylation can alter gene expression and induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors promising therapeutic agents, particularly in cancer.[1][7][8][9] Western blotting is a widely used technique to detect the levels of specific proteins, including post-translationally modified histones, providing a method to assess the efficacy of HDAC inhibitors.[10][11]
Principle of the Assay
This protocol describes the detection of acetylated histones by Western blot following treatment of cells with an HDAC inhibitor. The workflow involves cell culture and treatment, histone protein extraction, protein quantification, separation of histones by SDS-PAGE, transfer to a membrane, and immunodetection using antibodies specific for acetylated histones.
Data Presentation
The following table can be used to summarize the quantitative data obtained from the Western blot analysis. Densitometry analysis of the bands corresponding to acetylated histones should be performed and normalized to a loading control (e.g., total Histone H3 or β-actin).
| Treatment Group | Concentration | Treatment Time | Acetyl-Histone Level (Normalized) | Fold Change vs. Control |
| Vehicle Control (e.g., DMSO) | - | 24h | 1.00 | 1.0 |
| HDAC Inhibitor | 1 µM | 24h | User Data | User Data |
| HDAC Inhibitor | 5 µM | 24h | User Data | User Data |
| HDAC Inhibitor | 10 µM | 24h | User Data | User Data |
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
HDAC Inhibitor (e.g., Hdac-IN-50)
-
Phosphate-Buffered Saline (PBS)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (w/v) NaN3.[12]
-
0.2 N Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Bradford Assay Reagent
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody against acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
-
Primary Antibody against total histone for loading control (e.g., anti-Histone H3)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
-
Western Blot Imaging System
Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the HDAC inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Histone Extraction (Acid Extraction Method)[12]
-
Harvest the cells by scraping or trypsinization and collect them by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS. To preserve acetylation levels, PBS can be supplemented with 5 mM sodium butyrate.[12]
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB) at a density of 10^7 cells/mL.
-
Lyse the cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclei pellet with half the volume of TEB and centrifuge again as in the previous step.
-
Resuspend the nuclei pellet in 0.2 N HCl at a density of 4x10^7 nuclei/mL.
-
Acid extract the histones overnight at 4°C with gentle stirring.
-
Centrifuge at 650 x g for 10 minutes at 4°C to pellet the debris.
-
Carefully collect the supernatant, which contains the histone proteins.
-
Neutralize the HCl by adding 1/10th volume of 2 M NaOH.
-
Determine the protein concentration using a Bradford assay.
-
Store the histone extracts in aliquots at -20°C or -80°C.
Western Blotting
-
Sample Preparation: Mix the histone extracts with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) into the wells of a high-percentage (e.g., 15%) SDS-PAGE gel. Also, load a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's instructions for your transfer apparatus.
-
Membrane Staining (Optional): Briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer. Destain with water before proceeding.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone of interest, diluted in blocking buffer as per the manufacturer's recommendation. This incubation is typically done overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a Western blot imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for a loading control, such as total Histone H3, to ensure equal protein loading across the lanes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of histone acetylation and the action of an HDAC inhibitor.
Caption: Experimental workflow for acetyl-histone Western blotting.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone Deacetylase (HDAC) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Histone western blot protocol | Abcam [abcam.co.jp]
Application Notes and Protocols: Hdac-IN-50 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2][3] Hdac-IN-50 is a specific HDAC inhibitor with potential therapeutic applications in oncology. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft mouse model. The protocol outlines key procedures, from cell culture and animal model selection to drug administration and endpoint analysis. Additionally, it includes a template for data presentation and a diagram of the experimental workflow.
Introduction
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[4][5][6] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[5][7] HDAC inhibitors counteract this effect by increasing histone acetylation, which results in a more open chromatin structure that allows for the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.[1][8] The therapeutic potential of HDAC inhibitors is currently being explored in numerous preclinical and clinical studies.[9][10]
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for assessing the efficacy of novel anti-cancer drugs.[11] This application note details a protocol for a subcutaneous xenograft model to test the anti-tumor activity of this compound.
Signaling Pathway of HDAC Inhibitors
HDAC inhibitors function by blocking the enzymatic activity of histone deacetylases. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene transcription. The downstream effects include the upregulation of tumor suppressor genes like p21, leading to cell cycle arrest, and the induction of apoptosis through various pathways.[4][12]
Caption: Mechanism of action of this compound.
Experimental Protocol: this compound In Vivo Xenograft Study
This protocol describes the establishment of a subcutaneous tumor xenograft model and subsequent treatment with this compound.
1. Cell Culture
-
Select a human cancer cell line appropriate for the study (e.g., a cell line known to be sensitive to HDAC inhibitors).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.[13]
2. Animal Model
-
Use immunodeficient mice, such as athymic nude mice or SCID mice, to prevent rejection of the human tumor cells.[11]
-
House the animals in a specific-pathogen-free (SPF) facility.[14]
-
Allow the mice to acclimate for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and regulations.
3. Tumor Implantation
-
Resuspend the harvested cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.[13]
-
Monitor the mice regularly for tumor formation.
4. Experimental Workflow
Caption: In vivo xenograft experimental workflow.
5. Treatment Protocol
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
This compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The exact formulation will depend on the solubility and stability of the compound.
-
Dosing: Administer this compound to the treatment group via an appropriate route, such as intraperitoneal (IP) injection or oral gavage (PO).[15] The control group should receive the vehicle only.
-
Dosage and Schedule: The dosage and treatment schedule (e.g., daily, every other day) should be determined from prior in vitro and in vivo toxicity studies. A dose-response study may be necessary to identify the optimal therapeutic dose.[16]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
6. Endpoint Analysis and Data Collection
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[15]
-
The study should be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optional Analyses:
-
Immunohistochemistry (IHC): Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot: Assess the levels of acetylated histones and other relevant proteins in tumor lysates.
-
Pharmacokinetic Analysis: Collect blood samples at various time points to determine the concentration of this compound.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | ||||
| This compound (X mg/kg) | ||||
| This compound (Y mg/kg) |
Table 2: Final Tumor Weight and Body Weight Change
| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | ||
| This compound (X mg/kg) | ||
| This compound (Y mg/kg) |
Conclusion
This protocol provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of this compound using a subcutaneous xenograft model. Adherence to these guidelines will help ensure the generation of robust and reproducible data, which is essential for the preclinical development of this promising anti-cancer agent. Further studies may explore the use of orthotopic or patient-derived xenograft (PDX) models for a more clinically relevant assessment.[10][11]
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New Study Explains How Some Cancers Survive Histone Deacetylase Inhibitor Treatment - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 3. jebms.org [jebms.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.11. Xenograft Tumor Model [bio-protocol.org]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-50 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-50 is a potent, orally bioavailable dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDACs)[1][2]. This dual-action mechanism makes it a promising candidate for cancer therapy, as it can simultaneously target signaling pathways involved in cell proliferation and survival (FGFR) and modulate gene expression through epigenetic mechanisms (HDAC). Aberrant activation of the FGFR signaling pathway and dysregulation of HDACs are implicated in the progression of various solid tumors. This compound, also identified as compound 10e, has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models of human colorectal and gastric cancer[1][2].
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed experimental protocols and a summary of key findings. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects through the simultaneous inhibition of FGFR and HDAC enzymes.
-
FGFR Inhibition : By blocking the kinase activity of FGFRs, this compound inhibits downstream signaling cascades, including the RAS-MAPK and JAK-STAT pathways. This leads to a reduction in the phosphorylation of key signaling molecules like ERK and STAT3, ultimately suppressing tumor cell proliferation and survival[1].
-
HDAC Inhibition : this compound inhibits class I and IIb HDAC enzymes, leading to an increase in the acetylation of histones and other non-histone proteins. The resulting "open" chromatin structure allows for the transcription of tumor suppressor genes. Increased histone acetylation (e.g., on H3) is a key indicator of HDAC inhibition in treated tumors[1].
The dual inhibition of both pathways by a single molecule may offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms associated with single-target therapies[1][2].
Quantitative Data Summary
The in vivo anti-tumor efficacy of this compound was evaluated in xenograft models using human colorectal carcinoma (HCT116) and gastric carcinoma (SNU-16) cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Source:[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily for 18 days | - |
| This compound | 15 | Oral Gavage | Daily for 18 days | Not explicitly quantified |
| This compound | 30 | Oral Gavage | Daily for 18 days | Significant |
Note: While the primary publication states significant tumor growth inhibition, specific percentage values were not provided in the abstract. The data indicated a dose-dependent effect.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in SNU-16 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily for 18 days | - |
| This compound | 15 | Oral Gavage | Daily for 18 days | Not explicitly quantified |
| This compound | 30 | Oral Gavage | Daily for 18 days | Significant |
Note: Similar to the HCT116 model, the primary publication reported significant tumor growth inhibition without specifying the exact percentage in the abstract.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in mouse models, based on the available information and standard laboratory practices.
Protocol 1: Preparation and Administration of this compound for Oral Gavage
Materials:
-
This compound (compound 10e)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
Procedure:
-
Preparation of this compound Suspension:
-
On each day of dosing, weigh the required amount of this compound powder based on the number of animals and the desired dose (15 or 30 mg/kg).
-
Suspend the powder in the appropriate volume of vehicle solution to achieve the final desired concentration. For example, for a 30 mg/kg dose in a 20 g mouse receiving 0.2 mL, the concentration would be 3 mg/mL.
-
Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for a short period to aid in dispersion, avoiding excessive heat.
-
Visually inspect the suspension to ensure it is uniform before administration.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Gently advance the needle to the predetermined depth. If resistance is met, do not force the needle.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for a short period after dosing for any signs of distress.
-
Protocol 2: Xenograft Tumor Model Establishment and Monitoring
Materials:
-
HCT116 or SNU-16 human cancer cells
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for SNU-16) with supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)
-
Syringes (1 mL) and needles (e.g., 27-gauge)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture HCT116 or SNU-16 cells under standard conditions.
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in serum-free medium or PBS.
-
Perform a cell count and determine cell viability (should be >95%).
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 10⁶ cells in 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume using digital calipers at least twice a week.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
-
Body Weight and Health Monitoring:
-
Measure the body weight of each mouse at least twice a week to assess toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
Protocol 3: Western Blot Analysis of Tumor Lysates
Materials:
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFGFR1, anti-pERK, anti-pSTAT3, anti-acetyl-Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Excise tumors at the end of the study and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: In vivo experimental workflow.
References
Application Notes and Protocols for Studying FGFR Signaling Pathways with Hdac-IN-50
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-50 is a potent and orally active dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylases (HDACs). This dual activity makes it a valuable tool for investigating the intricate interplay between FGFR signaling and epigenetic regulation in various cellular processes, particularly in the context of cancer biology. Aberrant FGFR signaling is a known driver of tumorigenesis, and HDAC inhibitors have shown promise as anti-cancer agents by altering gene expression and inducing cell cycle arrest and apoptosis. The ability of this compound to concurrently target both pathways provides a unique opportunity to study their synergistic or independent roles in cancer and other diseases.
These application notes provide a comprehensive guide for utilizing this compound to study FGFR signaling pathways. Included are detailed protocols for key experiments, data presentation guidelines, and visualizations to facilitate a deeper understanding of the experimental workflows and underlying biological mechanisms.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of FGFR kinases and the active site of HDAC enzymes.
-
FGFR Inhibition: By blocking the kinase activity of FGFRs, this compound prevents the downstream activation of critical signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT pathways. This leads to a reduction in cell proliferation, survival, and migration.[1][2]
-
HDAC Inhibition: this compound inhibits the activity of class I and II HDACs, leading to an accumulation of acetylated histones and other non-histone proteins.[3][4] This results in a more open chromatin structure, altering gene expression patterns to favor the transcription of tumor suppressor genes and other anti-proliferative factors.[4] Inhibition of HDACs can also induce cell cycle arrest and apoptosis.[5]
The dual inhibition of both FGFR and HDAC pathways by this compound may lead to synergistic anti-tumor effects and potentially overcome resistance mechanisms that can arise from targeting a single pathway.[3]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity against various FGFR and HDAC isoforms, as well as its anti-proliferative effects in different cancer cell lines.
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.82 |
| SNU-16 | Stomach Cancer | 0.0007 |
| KATO III | Gastric Carcinoma | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Chronic Myelogenous Leukemia | 2.46 |
| Jurkat | T-cell Leukemia | 15.14 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.001 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of FGFR Signaling Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the FGFR signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-acetylated Histone H3, anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash twice with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Simplified FGFR signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Dual mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The class-I HDAC inhibitor MGCD0103 induces apoptosis in Hodgkin lymphoma cell lines and synergizes with proteasome inhibitors by an HDAC6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-50: Application Notes and Protocols for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hdac-IN-50, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDACs). This document details its mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed protocols for its application in epigenetic and cancer research.
Introduction
This compound is a powerful, orally active small molecule that demonstrates significant inhibitory effects on both the FGFR and HDAC families of enzymes.[1][2] This dual activity makes it a valuable tool for investigating the crosstalk between signaling pathways and epigenetic regulation in normal physiological processes and in diseases such as cancer. Its ability to induce apoptosis and cause cell cycle arrest in cancer cells highlights its potential as a therapeutic agent.[1]
Mechanism of Action
This compound exerts its biological effects through the simultaneous inhibition of FGFR and Class I and II HDACs. The inhibition of FGFR signaling leads to the downregulation of downstream pathways, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, which are crucial for cell proliferation and survival. Concurrently, the inhibition of HDACs results in the hyperacetylation of histones and other non-histone proteins, leading to a more open chromatin structure and the altered expression of genes involved in cell cycle control and apoptosis.[1] The targeted signaling pathways are depicted below.
Data Presentation
The inhibitory activity of this compound has been quantified against a panel of FGFR and HDAC isoforms, as well as its antiproliferative effects in various cancer cell lines.
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Table 1: Inhibitory Activity (IC50) of this compound against FGFR and HDAC Isoforms. [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.82 |
| SNU-16 | Stomach Cancer | 0.0007 |
| KATO III | Gastric Carcinoma | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Leukemia | 2.46 |
| Jurkat | Leukemia | 15.14 |
Table 2: Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines. [1]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro HDAC Activity Assay
This protocol is for determining the IC50 of this compound against specific HDAC isoforms using a fluorometric assay.
Materials:
-
This compound
-
Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, etc.)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 2X serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, the appropriate concentration of this compound, and the recombinant HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of HDAC developer to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SNU-16)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) for 12 to 84 hours.[1]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM) for 36-48 hours.[1]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM) for 24-48 hours.[1]
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line (e.g., HCT116, SNU-16)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pFGFR1, anti-pERK, anti-pSTAT3, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound at specified concentrations (e.g., 0-5 µM for HCT116, 0-100 nM for SNU-16) for 36 hours.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
References
Application Notes and Protocols for HDAC Inhibitor and Paclitaxel Combination Therapy
Note on "Hdac-IN-50": As "this compound" is not a widely referenced histone deacetylase (HDAC) inhibitor in peer-reviewed literature, this document provides data and protocols based on well-characterized HDAC inhibitors that have demonstrated synergistic effects in combination with paclitaxel. These include pan-HDAC inhibitors such as Trichostatin A (TSA) and Vorinostat (SAHA), as well as selective HDAC6 inhibitors like ACY-241. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of novel HDAC inhibitors in combination with paclitaxel.
Application Notes
The combination of histone deacetylase (HDAC) inhibitors with the microtubule-stabilizing agent paclitaxel represents a promising therapeutic strategy for various cancers, including ovarian and endometrial cancers. Preclinical studies have consistently demonstrated a synergistic anti-tumor effect, leading to enhanced cancer cell death and tumor growth inhibition compared to either agent alone.[1][2][3]
The primary mechanisms underlying this synergy are twofold:
-
Enhanced Microtubule Stabilization: Paclitaxel functions by binding to the β-tubulin subunit of microtubules, which inhibits their depolymerization and leads to mitotic arrest and apoptosis.[4] HDAC inhibitors, particularly those targeting HDAC6, can increase the acetylation of α-tubulin.[2][5] This hyperacetylation of tubulin is associated with increased microtubule stability, thus potentiating the effects of paclitaxel.[2]
-
Induction of p53-Mediated Apoptosis: In cancer cells with wild-type p53, the combination therapy has been shown to be particularly effective.[6] HDAC inhibitors can lead to the acetylation and stabilization of the p53 tumor suppressor protein.[2][7] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as BAX and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][5] This shift in the balance of apoptotic regulators leads to the activation of the intrinsic apoptosis pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[2]
The synergistic interaction appears to be dependent on the p53 status of the cancer cells, with greater synergy observed in p53 wild-type cells.[6] This suggests that the p53 pathway is a critical mediator of the enhanced apoptotic response seen with this combination therapy.
Data Presentation
In Vitro Cytotoxicity and Synergy
| Cell Line | Cancer Type | HDAC Inhibitor | Paclitaxel IC50/GI50 (nM) | HDACi IC50/GI50 (µM) | Combination Index (CI) | Observations |
| TOV-21G | Ovarian | ACY-241 | 33.61 (IC50) / 28.74 (GI50) | 9.13 (IC50) / 8.89 (GI50) | <1 | Synergistic decrease in cell viability and growth.[3] |
| TOV-21G | Ovarian | A452 | 33.61 (IC50) / 28.74 (GI50) | 0.80 (IC50) / 0.69 (GI50) | <1 | Synergistic decrease in cell viability and growth.[3] |
| IGROV-1 (p53 wt) | Ovarian | ST2782 | IC50 and IC20 values used | IC50 and IC20 values used | <1 | Synergistic interaction observed.[6] |
| IGROV-1 (p53 wt) | Ovarian | ST3595 | IC50 and IC20 values used | IC50 and IC20 values used | <1 | Synergistic interaction observed.[6] |
| Ark2 | Endometrial | TSA | 1.5 nM (used in combination) | 25 nM (used in combination) | Not explicitly calculated, but synergistic apoptosis reported. | Synergistic activation of apoptosis.[2] |
In Vitro Apoptosis
| Cell Line | Cancer Type | HDAC Inhibitor | Treatment | % Apoptotic Cells (Combination) | % Apoptotic Cells (Single Agents) |
| TOV-21G | Ovarian | ACY-241 | Paclitaxel + ACY-241 | 30% | Paclitaxel: 11%, ACY-241: 7% |
| TOV-21G | Ovarian | A452 | Paclitaxel + A452 | 61% | Paclitaxel: 19%, A452: 36% |
| ES-2 | Ovarian | Compound 25253 (HDAC6i) | 20 nM Paclitaxel + 1 µM 25253 | 56.07% | 20 nM Paclitaxel: 40.17%, 1 µM 25253: 10.6% |
In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | HDAC Inhibitor | Treatment Regimen | Tumor Growth Inhibition |
| Papillary Serous Carcinoma | Endometrial | TSA | TSA + Paclitaxel | >50% reduction in tumor weight compared to single agents.[2] |
| TOV-21G | Ovarian | Ricolinostat (ACY-1215) | Ricolinostat + Paclitaxel | Significantly greater suppression of tumor growth compared to single agents.[8][9] |
| A2780 | Ovarian | Ricolinostat (ACY-1215) | Ricolinostat + Paclitaxel | Significantly greater suppression of tumor growth compared to single agents.[8][9] |
| MiaPaCa-2 | Pancreatic | Ricolinostat (ACY-1215) | Ricolinostat + Paclitaxel | Significantly greater suppression of tumor growth compared to single agents.[8][9] |
| MiaPaCa-2 | Pancreatic | ACY-241 | ACY-241 + Paclitaxel | Significantly greater suppression of tumor growth compared to single agents.[8][9] |
Experimental Protocols
In Vitro Experimental Workflow
Caption: Workflow for in vitro assessment of synergy between an HDAC inhibitor and paclitaxel.
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of the HDAC inhibitor and paclitaxel, alone and in combination, and to calculate the IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Paclitaxel and HDAC inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of paclitaxel and the HDAC inhibitor in complete medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent using non-linear regression analysis. Assess synergy using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by the combination therapy compared to single agents.
Materials:
-
Treated cells from a 6-well plate
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the HDAC inhibitor, paclitaxel, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis
Objective: To assess the effect of the combination therapy on the levels of acetylated α-tubulin, total α-tubulin, p53, cleaved caspase-3, and other proteins of interest.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use β-actin as a loading control.
In Vivo Experimental Workflow
Caption: Workflow for an in vivo xenograft study to evaluate combination therapy efficacy.
Protocol 4: Orthotopic Ovarian Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of the HDAC inhibitor and paclitaxel combination therapy in a clinically relevant animal model.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
-
Ovarian cancer cells (luciferase-tagged for imaging)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Paclitaxel and HDAC inhibitor formulations for in vivo administration
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the abdominal wall to expose the ovary.
-
Inject 1-2 million ovarian cancer cells in 10-20 µL of PBS/Matrigel under the ovarian bursa.
-
Suture the incision.
-
-
Tumor Establishment: Allow the tumors to grow for 7-14 days. Monitor tumor establishment using bioluminescence imaging or palpation.
-
Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, paclitaxel alone, HDAC inhibitor alone, combination therapy).
-
Drug Administration:
-
Paclitaxel: Typically administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose of 10-20 mg/kg, once or twice a week.
-
HDAC Inhibitor: Administration route and schedule will depend on the specific inhibitor's properties (e.g., oral gavage daily, i.p. injection).
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor animal body weight and overall health status.
-
Perform bioluminescence imaging weekly to track tumor burden.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Analysis: Excise the tumors and weigh them. Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) on tumor sections.
Visualizations
Synergistic Mechanism of Action
Caption: Synergistic mechanism of paclitaxel and HDAC inhibitors leading to apoptosis.
p53-Mediated Apoptosis Pathway
Caption: Role of p53 in HDAC inhibitor-induced apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel HDAC6 Inhibitor Enhances the Efficacy of Paclitaxel Against Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Hdac-IN-50 in Multiple Myeloma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-50 is a potent dual inhibitor of Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylase (HDAC) enzymes.[1][2] While specific peer-reviewed studies on this compound in multiple myeloma are not extensively available in the public domain, its dual-targeting nature suggests a promising therapeutic strategy for this hematological malignancy. HDAC inhibitors, as a class, have shown efficacy in inducing cell cycle arrest, apoptosis, and modulating protein degradation pathways in multiple myeloma cells, often in combination with other anti-myeloma agents like proteasome inhibitors.[3] The additional inhibition of the FGFR pathway, which can be aberrantly activated in a subset of multiple myeloma cases, may offer a synergistic anti-tumor effect.
These application notes provide a generalized framework for the investigation of this compound in multiple myeloma cell lines, based on the known mechanisms of HDAC and FGFR inhibitors. The protocols and data presented are representative examples derived from studies on similar classes of compounds in multiple myeloma.
Mechanism of Action
HDAC inhibitors exert their anti-cancer effects through various mechanisms. By inhibiting HDAC enzymes, they lead to the hyperacetylation of both histone and non-histone proteins.[4][5] This results in a more open chromatin structure, leading to the transcription of tumor suppressor genes.[4] Non-histone protein acetylation can affect protein stability and function, impacting key cellular processes. In multiple myeloma, HDAC inhibition has been shown to induce apoptosis through both intrinsic and extrinsic pathways, cause cell cycle arrest, and interfere with the aggresome pathway for protein degradation.[3]
FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors, trigger downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. Dysregulation of FGFR signaling has been implicated in the pathogenesis of various cancers, including multiple myeloma. A dual inhibitor like this compound would simultaneously block these pro-survival signals while inducing cell death and cell cycle arrest through HDAC inhibition.
References
- 1. CUDC-101 as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. New insights into the treatment of multiple myeloma with histone deacetylase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Hdac-IN-50: Application Notes and Protocols for Overcoming Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-50 is a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDACs). This dual activity makes it a promising candidate for overcoming chemotherapy resistance in various cancer types. By targeting both epigenetic regulation and key signaling pathways involved in cell proliferation and survival, this compound offers a multi-pronged approach to combatting tumor resilience. These application notes provide an overview of this compound's activity and detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of FGFR and HDAC enzymes.
-
HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In cancer, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes and the promotion of oncogenes. By inhibiting HDACs, this compound can lead to the re-expression of these tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.
-
FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, often due to mutations or amplifications, is a known driver of tumorigenesis and can contribute to resistance to conventional chemotherapies. This compound's inhibition of FGFRs directly blocks these pro-survival signals.
The synergistic action of inhibiting both HDACs and FGFRs can effectively counteract multiple mechanisms of chemotherapy resistance.
Data Presentation
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| FGFRs | |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDACs | |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.82 |
| SNU-16 | Stomach Carcinoma | 0.0007 |
| KATO III | Gastric Carcinoma | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Chronic Myelogenous Leukemia | 2.46 |
| Jurkat | Acute T-cell Leukemia | 15.14 |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Figure 1. This compound inhibits FGFR and HDAC pathways.
Figure 2. Experimental workflow for this compound evaluation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
Materials:
-
Chemotherapy-resistant cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Chemotherapy-resistant cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the FGFR and HDAC signaling pathways.
Materials:
-
Chemotherapy-resistant cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFGFR1, anti-pERK, anti-pSTAT3, anti-acetylated histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Disclaimer: this compound is for research use only and is not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Troubleshooting & Optimization
troubleshooting Hdac-IN-50 solubility in DMSO
Welcome to the technical support center for Hdac-IN-50. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent dual FGFR/HDAC inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the solubility and handling of this compound, particularly in DMSO.
Q1: My this compound powder is not dissolving completely in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Sonication: Use a sonicating water bath to aid dissolution. This can be particularly effective for compounds that are slow to dissolve.
-
Gentle Heating: Warm the solution in a water bath up to 37-50°C for a brief period. Do not exceed 50°C to prevent potential degradation of the compound.[1][2]
-
Ensure Solvent Quality: Use fresh, anhydrous (moisture-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.
Q2: The this compound, which was dissolved in DMSO, precipitated after I diluted it with my aqueous experimental buffer (e.g., PBS or cell culture medium). How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic small molecules.[2] Here are some strategies to avoid this:
-
Serial Dilution in DMSO: Before adding to your aqueous buffer, perform initial serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration.
-
Gradual Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent effects on your cells or assay.[1] Always include a vehicle control (your final aqueous buffer with the same percentage of DMSO) in your experiments.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C.[1] This will help to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
Q4: I don't have a specific solubility value for this compound in DMSO. How can I determine the maximum concentration I can achieve?
Quantitative Data
While specific solubility data in mg/mL is not provided in the available resources, the following table summarizes the inhibitory activity (IC50) of this compound against various Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDAC) isoforms.[3][4][5]
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 575.7 g/mol )[4]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.757 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 5-10 minutes. If the compound is not fully dissolved, sonicate the vial for 10-15 minutes. Gentle warming (up to 37°C) can also be applied if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
The following diagrams illustrate key workflows and pathways related to the use of this compound.
References
potential Hdac-IN-50 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac-IN-50. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylases (HDACs).[1] Its primary therapeutic potential lies in its ability to simultaneously target these two key pathways in cancer.
Q2: What are the reported on-target activities of this compound?
This compound has been shown to inhibit a range of FGFR and HDAC isoforms at low nanomolar concentrations.[1] The reported IC50 values are summarized in the table below.
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Data sourced from MedchemExpress product information.[1]
Q3: What are the known cellular effects of this compound?
In cellular assays, this compound has been observed to:
-
Decrease the phosphorylation of downstream signaling molecules such as pFGFR1, pERK, and pSTAT3.[2][1]
Troubleshooting Guide: Potential Off-Target Effects
Q4: Does this compound have known off-target effects?
As of the latest available information, a comprehensive off-target screening panel for this compound has not been publicly disclosed. However, based on its chemical structure, potential off-target interactions can be anticipated. This compound is a hydroxamic acid-based inhibitor. This chemical class is known to chelate metal ions, which can lead to the inhibition of other metalloenzymes beyond HDACs.
Q5: What are the common off-targets for hydroxamic acid-based HDAC inhibitors?
A significant and frequently observed off-target for hydroxamic acid-containing HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) , a palmitoyl-CoA hydrolase.[3][4] Studies have shown that numerous hydroxamate-based HDAC inhibitors can inhibit MBLAC2 at low nanomolar concentrations.[3] Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles.[3][4]
Other potential off-targets for this class of inhibitors include:
-
Aldehyde dehydrogenase 2 (ALDH2)
-
Guanine aminohydrolase (GATD3A)
-
Isochorismatase domain-containing protein 1 (ISOC1)
-
Isochorismatase domain-containing protein 2 (ISOC2)
Q6: My experimental results are inconsistent with pure FGFR/HDAC inhibition. How can I investigate potential off-target effects of this compound?
If you suspect that the observed phenotype in your experiments is not solely due to the inhibition of FGFR and HDAC, it is crucial to perform counter-screening or validation experiments. Here are some suggested approaches:
-
Use a structurally distinct dual FGFR/HDAC inhibitor: Comparing the effects of this compound with another dual inhibitor that has a different chemical scaffold can help determine if the observed effects are specific to this compound.
-
Employ a rescue experiment: If a specific off-target is suspected (e.g., MBLAC2), attempt to rescue the phenotype by overexpressing the off-target protein or supplementing with a downstream product of its enzymatic activity.
-
Perform a broad kinase panel screening: To identify potential off-target kinase inhibition, subject this compound to a commercial kinase profiling service.
-
Utilize chemoproteomics: Advanced techniques like chemical proteomics can help identify the direct binding partners of this compound in a cellular context.
Experimental Protocols
Protocol 1: In Vitro MBLAC2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against MBLAC2.
Materials:
-
Recombinant human MBLAC2 protein
-
Palmitoyl-CoA substrate
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant MBLAC2, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the palmitoyl-CoA substrate.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add DTNB to each well. DTNB reacts with the free Coenzyme A produced by MBLAC2 to generate a colored product.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its intended targets (FGFRs, HDACs) and potential off-targets (e.g., MBLAC2) in intact cells.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against target proteins (FGFRs, HDACs, MBLAC2)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation, followed by a cooling step on ice.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels in the soluble fraction by SDS-PAGE and Western blotting using antibodies specific to the target proteins.
-
Binding of this compound to a target protein will stabilize it, leading to a higher amount of the protein remaining in the soluble fraction at elevated temperatures compared to the vehicle-treated control.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac-IN-50
Disclaimer: The following information is based on the general class of Histone Deacetylase (HDAC) inhibitors. As of the latest update, specific in vivo toxicity data for Hdac-IN-50 is not publicly available. This guide is intended to provide general troubleshooting advice and frequently asked questions for researchers working with novel HDAC inhibitors, using the known class-wide effects as a reference. Researchers should always perform a thorough literature search for any new data on this compound and conduct their own rigorous dose-finding and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What are the common class-wide toxicities observed with HDAC inhibitors that I should be aware of when starting in vivo studies with this compound?
A1: While data for this compound is not specifically available, the general class of HDAC inhibitors has a known toxicity profile. Common adverse effects observed in both preclinical and clinical studies include gastrointestinal issues (nausea, vomiting, diarrhea, anorexia), fatigue, and hematological toxicities (thrombocytopenia, neutropenia, anemia).[1][2] Some HDAC inhibitors have also been associated with cardiac effects, such as electrocardiogram (ECG) changes, specifically ST-T segment abnormalities and QTc interval prolongation.[1][3] Therefore, it is crucial to monitor for these potential side effects during your in vivo experiments.
Q2: I am observing significant weight loss in my animal models treated with this compound. What could be the cause and how can I manage it?
A2: Significant weight loss is a common observation in animal studies with HDAC inhibitors and can be multifactorial. It could be related to gastrointestinal toxicity leading to decreased food intake (anorexia) or nutrient absorption.[1] It is also a general indicator of systemic toxicity.
Troubleshooting Steps:
-
Dose Reduction: The current dose of this compound may be too high. Consider performing a dose-response study to find the maximum tolerated dose (MTD).
-
Supportive Care: Ensure easy access to palatable, high-calorie food and hydration. Subcutaneous fluid administration may be necessary in cases of severe dehydration.
-
Monitor for GI distress: Observe the animals for signs of diarrhea or other gastrointestinal issues. If present, consider co-administration of anti-diarrheal agents after consulting with a veterinarian.
-
Fractionated Dosing: If the dosing regimen is intermittent (e.g., once daily), consider splitting the total daily dose into two or more smaller doses to reduce peak plasma concentrations and associated toxicities.
Q3: My animals are showing signs of lethargy and reduced activity after treatment with this compound. What does this indicate?
A3: Lethargy and reduced activity are common signs of fatigue, a well-documented side effect of HDAC inhibitors.[1][2] This can be a direct effect of the compound or secondary to other toxicities like anemia or dehydration.
Troubleshooting Steps:
-
Hematological Analysis: Perform a complete blood count (CBC) to check for anemia, neutropenia, and thrombocytopenia, which are known hematological toxicities of HDAC inhibitors.[1]
-
Hydration Status: Assess the hydration status of the animals. Dehydration can exacerbate feelings of fatigue.
-
Dose and Schedule Evaluation: Similar to managing weight loss, consider reducing the dose or altering the dosing schedule of this compound.
Q4: Are there any specific biomarkers I should monitor in my in vivo studies with this compound to assess toxicity?
A4: Yes, based on the known toxicities of the HDAC inhibitor class, you should monitor a panel of biomarkers.
-
Hematology: As mentioned, regular CBCs are essential to monitor for myelosuppression.[3]
-
Serum Chemistry: Monitor liver function enzymes (ALT, AST) and kidney function markers (BUN, creatinine) to assess for potential organ damage.[4]
-
Cardiac Monitoring: If feasible, periodic ECG monitoring in your animal models is advisable to check for any cardiac abnormalities, particularly QTc prolongation.[1]
-
Histone Acetylation: To confirm the on-target activity of this compound, you can measure the acetylation levels of histones (e.g., acetylated-H3 and acetylated-H4) and non-histone proteins like tubulin in tumor tissue or peripheral blood mononuclear cells (PBMCs).[5][6]
Troubleshooting Guides
Guide 1: Unexpected Animal Mortality
Issue: You are observing unexpected mortality in your treatment group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Acute Toxicity / Overdose | Immediately halt the study and perform a comprehensive necropsy on the deceased animals to identify the cause of death. Re-evaluate your dose selection. It is critical to establish the Maximum Tolerated Dose (MTD) through a formal dose escalation study before proceeding with efficacy studies. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve this compound is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to rule out any vehicle-related toxicity. |
| Compounding Error | Verify the calculations for your dosing solutions. If possible, analytically confirm the concentration of this compound in your formulation. |
| Off-Target Effects | While difficult to assess initially, consider that novel compounds may have unforeseen off-target toxicities. A thorough literature review on the chemical scaffold of this compound might provide clues. |
Guide 2: Lack of Efficacy at a Seemingly Well-Tolerated Dose
Issue: Your in vivo study is not showing the expected anti-tumor efficacy, even at doses that appear to be well-tolerated.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Target Engagement | The dose, while tolerated, may not be high enough to achieve sufficient inhibition of HDAC enzymes in the tumor tissue. Measure histone acetylation levels in tumor biopsies or a surrogate tissue to confirm target engagement at the administered dose. |
| Poor Pharmacokinetics (PK) | This compound may have poor bioavailability, a short half-life, or may not be reaching the tumor tissue in sufficient concentrations.[7] Conduct a PK study to determine the plasma and tumor concentrations of this compound over time. |
| Tumor Model Resistance | The chosen tumor model may be inherently resistant to HDAC inhibition. Some tumors have redundant signaling pathways that can bypass the effects of HDAC inhibitors. Consider testing this compound in a panel of different tumor models. |
| Drug Formulation/Stability Issues | Ensure that this compound is completely dissolved and stable in the chosen vehicle for the duration of the study. |
Data Presentation: Potential Toxicities of HDAC Inhibitors (Class-wide Effects)
The following table summarizes potential toxicities that have been observed with various HDAC inhibitors in preclinical and clinical settings. This should be used as a guide for what to monitor in in vivo studies with this compound.
| System/Organ | Potential Toxicities | Monitoring Parameters |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Anorexia, Weight Loss[1] | Daily clinical observations, body weight measurements, food intake. |
| Hematological | Thrombocytopenia, Neutropenia, Anemia[1] | Complete Blood Counts (CBC) at baseline and regular intervals. |
| Systemic | Fatigue, Lethargy[1][2] | Clinical observations, activity monitoring. |
| Cardiovascular | QTc Interval Prolongation, ST-T Segment Changes[1] | Electrocardiogram (ECG) monitoring. |
| Hepatic | Elevated Liver Enzymes (ALT, AST)[4] | Serum chemistry panel. |
| Renal | Acute Kidney Injury[4] | Serum chemistry panel (BUN, Creatinine). |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment Workflow for a Novel HDAC Inhibitor
This protocol outlines a general workflow for assessing the in vivo toxicity of a novel HDAC inhibitor like this compound.
Caption: Workflow for in vivo toxicity assessment of a novel HDAC inhibitor.
Signaling Pathways
Diagram 1: General Mechanism of Action of HDAC Inhibitors
This diagram illustrates the general mechanism by which HDAC inhibitors exert their effects, which is relevant to both their therapeutic activity and potential on-target toxicities.
Caption: Mechanism of action of HDAC inhibitors on chromatin remodeling.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of HDACs-EphA2 Signaling Axis with WW437 Demonstrates Promising Preclinical Antitumor Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of HDAC Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing histone deacetylase (HDAC) inhibitors, with a focus on mitigating side effects observed in animal models. The information provided is based on published preclinical data for various HDAC inhibitors and general principles of supportive care in animal studies.
Disclaimer: The information herein is intended for research purposes only and does not constitute veterinary medical advice. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. The compound "HDAC-IN-50" is not widely documented in publicly available literature; therefore, this guidance is based on the known class effects of HDAC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of HDAC inhibitors observed in animal models?
A1: The most frequently reported side effects of HDAC inhibitors in preclinical animal models include:
-
Hematological Toxicities: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are common dose-limiting toxicities.[1] Anemia can also occur.
-
Gastrointestinal (GI) Toxicities: Nausea, vomiting, diarrhea, and loss of appetite are frequently observed.[2]
-
Constitutional Symptoms: Fatigue, lethargy, and weight loss are common.[2]
-
Cardiac Toxicities: Electrocardiogram (ECG) changes, including QTc interval prolongation, have been reported with some HDAC inhibitors.[3]
Q2: How can I monitor for these side effects in my animal studies?
A2: A comprehensive monitoring plan is crucial. This should include:
-
Regular Clinical Observations: Daily monitoring of animal well-being, including activity level, posture, grooming, and food/water intake.
-
Body Weight Measurement: At least three times per week, or daily if toxicity is expected.
-
Hematological Analysis: Complete blood counts (CBCs) should be performed at baseline and at regular intervals during and after treatment to monitor for thrombocytopenia, neutropenia, and anemia.
-
Gastrointestinal Assessment: Monitor for signs of diarrhea and changes in fecal consistency. For nausea, observational scoring systems (e.g., assessing pica behavior in rodents) can be employed.
-
Cardiac Monitoring: For compounds with known or suspected cardiac effects, ECG monitoring (e.g., using telemetry or non-invasive tail-cuff systems) is recommended to assess for changes in heart rate and QT interval. Echocardiography can be used to evaluate cardiac structure and function.[4][5]
Q3: Are there any general strategies to reduce the toxicity of HDAC inhibitors?
A3: Yes, several strategies can be employed:
-
Dose Optimization: Conduct dose-range finding studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose with an acceptable safety profile.
-
Alternative Dosing Schedules: Intermittent dosing schedules (e.g., once every other day, or for a set number of days followed by a rest period) may be better tolerated than daily dosing.
-
Formulation Strategies: Novel drug delivery systems, such as nanoparticle formulations, have shown promise in reducing systemic toxicity by altering the pharmacokinetic profile and potentially targeting the drug to the desired tissue.[6]
-
Supportive Care: Prophylactic or concurrent administration of supportive care agents can help manage specific side effects (see troubleshooting guides below).
Troubleshooting Guides
Issue 1: Severe Thrombocytopenia
Symptoms:
-
Significantly reduced platelet counts in CBC analysis.
-
Potential for spontaneous bleeding or bruising (petechiae, ecchymoses).
Potential Causes:
-
HDAC inhibitors can suppress the expression of key transcription factors, such as GATA-1, which are essential for megakaryocyte maturation and platelet formation.[7]
-
Induction of apoptosis in megakaryocytes through p53-dependent and -independent mechanisms has also been implicated.
Mitigation Strategies:
-
Dose Reduction or Interruption: Temporarily halt or lower the dose of the HDAC inhibitor to allow for platelet recovery.
-
Thrombopoietin (TPO) Mimetics: Administration of TPO receptor agonists can stimulate megakaryopoiesis and increase platelet production.
Experimental Protocol: TPO Mimetic Administration in Mice
-
Compound: Romiplostim or a similar TPO mimetic.
-
Dose: 50 µg/kg body weight/day.[8]
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.
-
Schedule: Can be administered prophylactically starting a day before HDAC inhibitor treatment or therapeutically upon observation of thrombocytopenia. The duration of treatment will depend on the severity and duration of the thrombocytopenia.
-
Monitoring: Monitor platelet counts every 2-3 days to assess response.
-
Issue 2: Significant Weight Loss and Dehydration
Symptoms:
-
Greater than 15-20% loss of initial body weight.
-
Signs of dehydration such as sunken eyes, skin tenting, and reduced urine output.
-
Decreased food and water intake.
Potential Causes:
-
Gastrointestinal toxicity leading to nausea, vomiting, and diarrhea.
-
General malaise and fatigue.
Mitigation Strategies:
-
Fluid and Nutritional Support:
Experimental Protocol: Subcutaneous Fluid Administration in Mice
-
Fluid: Sterile, warmed (37°C) isotonic saline (0.9% NaCl) or Lactated Ringer's solution.
-
Volume: 1-2 mL per 25g mouse, administered subcutaneously once or twice daily.
-
Procedure: Gently lift the skin over the back to form a tent and insert a 25-gauge needle into the subcutaneous space. Inject the fluid slowly.
-
Nutritional Support: Provide a highly palatable and easily digestible diet, such as a gel-based diet or mash.
-
-
Anti-emetic Therapy:
Experimental Protocol: Anti-emetic Administration in Mice (Example)
-
Compound: Maropitant citrate (a neurokinin-1 receptor antagonist) or ondansetron (a 5-HT3 receptor antagonist).
-
Dose: Maropitant: 1 mg/kg, SC, once daily. Ondansetron: 1-2 mg/kg, IP or SC, twice daily.
-
Schedule: Administer 30-60 minutes prior to HDAC inhibitor administration.
-
Note: The efficacy of anti-emetics can vary between different HDAC inhibitors and animal models. Pilot studies may be necessary to determine the most effective agent and dosing regimen.
-
Issue 3: Neutropenia
Symptoms:
-
Significant reduction in absolute neutrophil count in CBC analysis.
-
Increased susceptibility to opportunistic infections.
Potential Causes:
-
Suppression of hematopoietic progenitor cells in the bone marrow.
Mitigation Strategies:
-
Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF can stimulate the production of neutrophils.
Experimental Protocol: G-CSF Administration in Mice
-
Compound: Filgrastim (recombinant human G-CSF).
-
Dose: 5-10 µg/kg/day.[9]
-
Route of Administration: Subcutaneous (SC) injection.
-
Schedule: Administer daily, starting 24 hours after HDAC inhibitor administration, and continue until neutrophil counts recover.
-
Monitoring: Monitor neutrophil counts every 2-3 days.
-
Data Presentation
The following tables provide example dose-response toxicity data for established HDAC inhibitors in mice. This data is for illustrative purposes and the toxicity of this compound may differ.
Table 1: Preclinical Toxicity of Vorinostat in Mice
| Dose (mg/kg/day, oral) | Animal Strain | Key Toxicities Observed | Reference |
| 50 | N/A | Well-tolerated in long-term studies. | [10] |
| 100-200 | N/A | Decreased body weight, intestinal histone acetylation. | [7] |
| 200 | Jak2V617F knock-in | Normalized peripheral blood counts, reduced splenomegaly. | [1] |
Table 2: Preclinical Toxicity of Romidepsin in Mice
| Dose (mg/kg, IP) | Animal Strain | Key Toxicities Observed | Reference |
| 4 | Nude | No significant acute intestinal toxicity. | [11] |
| 8 | NSG | Acute toxicity leading to death in all mice (free form). | [6] |
| 8 | NSG | 50% lethality (nanoparticle formulation). | [6] |
Table 3: Preclinical Toxicity of Panobinostat in Mice
| Dose (mg/kg/day, IP) | Animal Strain | Key Toxicities Observed | Reference |
| 10 | Triple negative breast cancer xenograft | Significant decrease in tumor volume. | |
| 10 | Ces1cKO | In vivo pharmacokinetic studies conducted. | [12] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Efficacy of vorinostat in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting histone deacetylase in cardiac diseases [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Induction of Apoptosis in Intestinal Toxicity to a Histone Deacetylase Inhibitor in a Phase I Study with Pelvic Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-50 resistance mechanisms in cancer cells
Disclaimer: Hdac-IN-50 is not a widely studied compound in publicly available scientific literature. Therefore, this technical support center provides guidance based on the established principles of resistance to the broader class of Histone Deacetylase (HDAC) inhibitors. The mechanisms, protocols, and data presented here are for illustrative purposes and should be adapted and validated for this compound in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors like this compound?
HDAC inhibitors block the activity of histone deacetylase enzymes (HDACs).[1][2] These enzymes are responsible for removing acetyl groups from lysine residues on histones and other proteins.[1][3] By inhibiting HDACs, compounds like this compound lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This "open" chromatin allows for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] Beyond histones, HDAC inhibitors can also affect the acetylation status and function of numerous non-histone proteins involved in crucial cellular processes.[3][4]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
Resistance to HDAC inhibitors is a complex phenomenon and can arise through various mechanisms. Based on studies with other HDAC inhibitors, potential resistance mechanisms to this compound could include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in the drug target: Mutations in the specific HDAC isoform(s) targeted by this compound could prevent the drug from binding effectively.
-
Activation of pro-survival signaling pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or activation of pathways like PI3K/Akt or MAPK can counteract the pro-apoptotic effects of this compound.
-
Changes in chromatin structure: Alterations in other epigenetic modifiers might compensate for the inhibition of HDACs.
-
Induction of DNA repair mechanisms: Enhanced DNA repair capacity can protect cancer cells from the DNA damage that can be induced by some HDAC inhibitors.[4]
-
Metabolic reprogramming: Cancer cells might adapt their metabolism to survive the stress induced by this compound treatment.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and compare it to the IC50 in the suspected resistant cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of resistance.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell confluence test to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
-
-
Possible Cause: Variation in drug preparation.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use a calibrated pipette and ensure thorough mixing.
-
-
Possible Cause: Mycoplasma contamination.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Contamination can significantly alter cellular responses to drugs.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Problem 2: No significant difference in apoptosis or cell cycle arrest after this compound treatment in the suspected resistant cells.
-
Possible Cause: The resistance mechanism may not involve the apoptosis or cell cycle pathways directly.
-
Solution: Investigate other potential resistance mechanisms. For example, assess the expression and activity of drug efflux pumps (e.g., through a rhodamine 123 efflux assay) or analyze the activation status of pro-survival signaling pathways (e.g., via Western blotting for phosphorylated Akt or ERK).
-
-
Possible Cause: Insufficient drug concentration or treatment duration.
-
Solution: While the cells may be resistant, a higher concentration or longer exposure to this compound might still elicit a response. Perform a dose-response and time-course experiment to confirm the lack of effect.
-
Quantitative Data Summary
Since no specific data for this compound is publicly available, the following table provides illustrative examples of IC50 values for other HDAC inhibitors in sensitive and resistant cancer cell lines. This data can serve as a reference for the magnitude of resistance that can be observed.
| HDAC Inhibitor | Cancer Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference Compound |
| Vorinostat | T-cell Lymphoma | 150 | 1200 | 8 | Example Data |
| Romidepsin | Colon Cancer | 5 | 75 | 15 | Example Data |
| Panobinostat | Multiple Myeloma | 10 | 250 | 25 | Example Data |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. Initially, a significant number of cells will die.
-
Allow recovery: When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
Repeat cycles: Repeat steps 3-5 for several months. It is advisable to cryopreserve cells at each successful dose escalation.
-
Characterize the resistant population: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new IC50 assay to quantify the level of resistance.
Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the IC50 value of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that is relevant to the drug's mechanism of action (typically 48-72 hours).
-
Viability assessment:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data analysis: Plot the cell viability (%) against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. quora.com [quora.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Vorinostat (SAHA) Dose-Response Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HDAC inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vorinostat (SAHA)?
A1: Vorinostat is a potent inhibitor of histone deacetylases (HDACs).[1][2] It works by binding to the active site of HDAC enzymes, chelating the zinc ion that is essential for their catalytic activity.[1] This inhibition leads to an accumulation of acetylated histones and other proteins, which alters chromatin structure and gene expression.[1][2] The ultimate cellular effects include cell cycle arrest, differentiation, and apoptosis in many cancer cell types.[2][3]
Q2: What are the typical IC50 values for Vorinostat against different HDAC isoforms?
A2: Vorinostat is considered a pan-HDAC inhibitor, acting on Class I, II, and IV HDACs.[1][3] It does not inhibit Class III HDACs (sirtuins).[4] The IC50 values can vary depending on the assay conditions, but representative values are provided in the data table below.
Q3: What is the expected dose-response range for Vorinostat in cell-based assays?
A3: The effective concentration of Vorinostat in cell-based assays typically ranges from micromolar to nanomolar concentrations. For example, it has been shown to inhibit the growth of various cancer cell lines with IC50 values in the range of 0.1 to 10 µM.[5] Specific IC50 values are cell line-dependent.
Q4: How should I prepare a stock solution of Vorinostat?
A4: Vorinostat is soluble in DMSO at high concentrations (e.g., 66 mg/mL).[1][3] To prepare a 20 mM stock solution, you can reconstitute 5 mg of Vorinostat in 945.8 µL of DMSO.[1][3] It is poorly soluble in water.[1][3] For in vivo studies, a common vehicle is a suspension in corn oil.
Q5: How should I store my Vorinostat stock solution?
A5: Vorinostat stock solutions in DMSO should be stored at -20°C.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[1][3] Once in solution, it is recommended to be used within 3 months to maintain potency.[1][3]
Troubleshooting Guides
Problem 1: High variability in my dose-response data.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding plates. Use a multichannel pipette for seeding and visually inspect the wells for even cell distribution.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inaccurate serial dilutions of Vorinostat.
-
Solution: Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
-
Problem 2: My IC50 value for Vorinostat is significantly different from published values.
-
Possible Cause: Differences in experimental conditions.
-
Solution: The IC50 value is highly dependent on factors such as cell line, seeding density, treatment duration, and the specific assay used. Compare your protocol to the cited literature and note any differences.
-
-
Possible Cause: Cell line passage number and health.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause: Degradation of Vorinostat.
-
Solution: Ensure proper storage of the compound and use a fresh aliquot of the stock solution.
-
Problem 3: No significant HDAC inhibition is observed in my enzymatic assay.
-
Possible Cause: Inactive enzyme.
-
Solution: Use a fresh aliquot of the HDAC enzyme and ensure it has been stored correctly. Include a positive control (e.g., a known potent HDAC inhibitor like Trichostatin A) to verify enzyme activity.
-
-
Possible Cause: Incorrect assay buffer composition.
-
Solution: Verify the pH and composition of your assay buffer. HDAC activity is sensitive to buffer conditions.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Optimize the incubation time for the enzyme and substrate reaction to ensure a sufficient signal window.
-
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line |
| IC50 (HDAC1) | 10 nM | Cell-free enzymatic assay |
| IC50 (HDAC3) | 20 nM | Cell-free enzymatic assay |
| IC50 (HDAC6) | 33 nM | Cell-free enzymatic assay |
| IC50 (HDAC8) | 540 nM | Cell-free enzymatic assay |
| IC50 (MCF-7) | 0.75 µM | Cell proliferation assay |
| IC50 (LNCaP) | 2.5 - 7.5 µM | Cell proliferation assay |
| IC50 (PC-3) | 2.5 - 7.5 µM | Cell proliferation assay |
| IC50 (TSU-Pr1) | 2.5 - 7.5 µM | Cell proliferation assay |
| IC50 (SW-982) | 8.6 µM | MTS assay (48h) |
| IC50 (SW-1353) | 2.0 µM | MTS assay (48h) |
Detailed Experimental Protocols
HDAC Activity Assay (Colorimetric)
This protocol is based on a two-step process where the deacetylated substrate is detected by a colorimetric developer.
Materials:
-
HDAC Substrate (e.g., Boc-Lys(Ac)-pNA)
-
HDAC Assay Buffer
-
Lysine Developer
-
HeLa Nuclear Extract (or other source of HDACs)
-
Vorinostat (SAHA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Assay Buffer: Dilute the 10X HDAC Assay Buffer to 1X with ddH₂O.
-
Prepare Vorinostat Dilutions: Prepare a series of dilutions of Vorinostat in 1X Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of 1X Assay Buffer to each well.
-
Add 10 µL of your HDAC sample (e.g., HeLa nuclear extract) to each well.
-
Add 10 µL of your Vorinostat dilutions to the appropriate wells.
-
Add 10 µL of ddH₂O to the no-inhibitor control wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of HDAC Substrate to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Develop and Read:
-
Stop the reaction by adding 10 µL of Lysine Developer to each well.
-
Incubate at 37°C for 15 minutes.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Correct for background absorbance and plot the percent inhibition against the log of the Vorinostat concentration to determine the IC50 value.
Cell Viability Assay (MTS)
This protocol is for determining the effect of Vorinostat on cell proliferation using an MTS-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Vorinostat (SAHA)
-
MTS reagent
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.[5]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Vorinostat in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Vorinostat dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest Vorinostat concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[5]
-
-
MTS Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percent viability against the log of the Vorinostat concentration to determine the IC50 value.
-
Visualizations
References
Hdac-IN-50 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Hdac-IN-50, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDAC).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule that functions as a dual inhibitor of both FGFR and HDAC enzymes.[2] Its inhibitory activity against various isoforms of these enzymes leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a subject of interest in anti-tumor research.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: While specific storage conditions should always be confirmed by consulting the product's Certificate of Analysis, general recommendations for similar compounds are as follows:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solutions: Store in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How should I reconstitute this compound and prepare stock solutions?
A3: this compound is typically provided as a solid. To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is crucial to ensure the compound is fully dissolved before use in experiments.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution is dependent on the solvent and storage conditions. For stock solutions in DMSO stored at -80°C, it is advisable to use them within a few months to ensure potency. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For working solutions diluted in aqueous buffers, it is best to prepare them fresh for each experiment.
Data Presentation
Table 1: General Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Notes |
| Storage (Solid) | -20°C (Long-term) | Protect from light and moisture. |
| Storage (Stock Solution) | -80°C (in aliquots) | Minimize freeze-thaw cycles. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Ensure use of anhydrous, high-purity solvent. |
| Solution Stability | Use within months at -80°C | Prepare fresh working solutions in aqueous media. |
Note: This information is based on general guidelines for similar compounds. Always refer to the manufacturer-specific Certificate of Analysis for precise instructions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Determine Mass: Weigh the required amount of this compound solid using a calibrated analytical balance. The molecular weight of this compound is 575.7 g/mol .[1]
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure proper storage conditions have been maintained for both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify calculations for stock solution and working dilutions. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line or assay.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Different cell lines can exhibit varying sensitivity to inhibitors. Confirm the responsiveness of your chosen cell line to FGFR and/or HDAC inhibition through literature review or by using control compounds with known activity.
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Possible Cause 1: Low Solubility in Aqueous Media.
-
Solution: Ensure the final concentration of DMSO in the cell culture media is kept low (typically ≤ 0.1%) to maintain compound solubility and minimize solvent-induced cytotoxicity. When preparing working dilutions, add the stock solution to the media while vortexing to facilitate mixing.
-
-
Possible Cause 2: High Final Concentration.
-
Solution: If precipitation occurs at the desired working concentration, it may be necessary to use a lower concentration or explore the use of a different solvent system if compatible with the experimental setup.
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified signaling pathway of this compound.
References
troubleshooting inconsistent Hdac-IN-50 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Hdac-IN-50, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylases (HDACs).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: Why are my IC50 values for this compound inconsistent across experiments?
Answer: Inconsistent IC50 values for this compound can stem from several factors, ranging from experimental technique to the inherent biological complexity of a dual-targeting agent.
Potential Causes and Solutions:
-
Cell-Based Factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying expression levels of FGFRs and HDACs, which will directly impact the apparent potency of this compound. It is crucial to characterize the target expression levels in your cell line of interest.
-
Cell Density: The final cell density at the time of treatment can significantly affect results. Ensure consistent cell seeding and confluency across all experiments.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered protein expression. Use cells within a consistent and low passage range for all experiments.
-
-
Compound Handling and Stability:
-
Solubility Issues: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing further dilutions in cell culture medium. Precipitation of the compound will lead to a lower effective concentration and higher IC50 values.
-
Stock Solution Stability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation. It is recommended to aliquot the stock solution upon receipt and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[1].
-
-
Assay-Specific Parameters:
-
Incubation Time: The duration of drug exposure can influence the observed IC50 value. For this compound, effects on cell cycle and apoptosis have been observed between 12 and 84 hours. It is important to select an appropriate and consistent incubation time based on your experimental goals.
-
Assay Readout: The type of viability assay used (e.g., MTS, MTT, CellTiter-Glo) can yield different IC50 values. Ensure you are using the same assay and protocol consistently.
-
Question: How can I determine if the observed cellular effects are due to FGFR or HDAC inhibition?
Answer: Deconvoluting the effects of a dual-target inhibitor requires specific experimental approaches.
Strategies for Target Deconvolution:
-
Use of Selective Inhibitors: Compare the cellular phenotype induced by this compound with that of highly selective FGFR inhibitors (e.g., Pemigatinib) and selective HDAC inhibitors (e.g., Entinostat). This can help to attribute specific effects to the inhibition of each target.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream effectors of the FGFR pathway, such as pFGFR, pERK, and pSTAT3. A decrease in the phosphorylation of these proteins would indicate FGFR target engagement. Simultaneously, assess the acetylation status of histone H3 (Ac-H3) or other known HDAC substrates. An increase in acetylation would confirm HDAC inhibition.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to examine the expression of genes known to be regulated by either FGFR signaling or HDAC activity.
-
Resistant Cell Lines: Utilize cell lines known to be resistant to either FGFR or HDAC inhibitors to dissect the contribution of each pathway to the overall effect of this compound.
Question: Why is this compound showing lower than expected potency in my cell line?
Answer: Lower than expected potency can be due to several factors, including the specific characteristics of your cell line and experimental setup.
Potential Reasons for Low Potency:
-
Low Target Expression: Your cell line may express low levels of the specific FGFR and HDAC isoforms that are potently inhibited by this compound.
-
Drug Efflux: Some cancer cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited targets. For instance, resistance to HDAC inhibitors can be mediated by the activation of the STAT signaling pathway. The dual nature of this compound, which also targets the FGFR/STAT3 pathway, is designed to potentially overcome this resistance mechanism.
Frequently Asked Questions (FAQs)
What is the recommended solvent for this compound?
This compound should be dissolved in 100% DMSO to create a stock solution. For cell culture experiments, the DMSO stock solution should be further diluted in culture medium to the desired final concentration. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
How should I store this compound?
Solid this compound should be stored at -20°C for short-term storage and -80°C for long-term storage. DMSO stock solutions are stable for up to 1 year at -20°C and up to 2 years at -80°C when stored in aliquots to avoid repeated freeze-thaw cycles[1].
What are the known off-target effects of this compound?
As a dual-target inhibitor, this compound is designed to inhibit both FGFR and HDAC enzymes. While it shows high potency for these targets, like all small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is recommended to use the lowest effective concentration to minimize off-target activity.
Data Presentation
Table 1: IC50 Values of this compound for FGFR and HDAC Isoforms
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.82 |
| SNU-16 | Gastric Cancer | 0.0007 |
| KATO III | Gastric Cancer | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Leukemia | 2.46 |
| Jurkat | Leukemia | 15.14 |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell culture medium and serum
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Downstream Signaling
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of FGFR downstream targets and histone acetylation.
-
Materials:
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pFGFR, anti-pERK, anti-pSTAT3, anti-Ac-H3, and loading controls like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
3. Cellular HDAC Activity Assay (Fluorometric)
This protocol describes a method to measure the HDAC inhibitory activity of this compound in intact cells.
-
Materials:
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Cell-permeable fluorogenic HDAC substrate
-
Developer solution
-
Lysis buffer
-
Fluorometric plate reader
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with a range of this compound concentrations or a vehicle control for a predetermined time.
-
Add the cell-permeable fluorogenic HDAC substrate to each well and incubate according to the manufacturer's instructions.
-
Lyse the cells using the provided lysis buffer.
-
Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC inhibition relative to the vehicle control.
-
Visualizations
Caption: this compound dual-target signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Hdac-IN-50 Treatment & Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Hdac-IN-50 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDACs).[1][2] Its mechanism of action involves the simultaneous inhibition of FGFR tyrosine kinases and class I and IIb HDAC enzymes. This dual activity leads to the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest at the G0/G1 phase.[1][2] Specifically, this compound has been shown to decrease the phosphorylation of FGFR1, ERK, and STAT3, key components of signaling pathways that promote tumor growth.[1][2]
Q2: Which cell viability assays are recommended for evaluating the effects of this compound?
Several cell viability assays are suitable for assessing the impact of this compound treatment. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
-
Resazurin (AlamarBlue®) Assay: A fluorometric or colorimetric assay that measures cellular metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that quantifies ATP, an indicator of metabolically active cells.
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific FGFR or HDAC isoform and the cell line being tested. The table below summarizes the reported IC50 values for this compound against various molecular targets and its anti-proliferative activity in different cancer cell lines.
Quantitative Data Summary
Table 1: IC50 Values of this compound for FGFR and HDAC Isoforms [1][2]
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.82 |
| SNU-16 | Gastric Cancer | 0.0007 |
| KATO III | Gastric Cancer | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Leukemia | 2.46 |
| Jurkat | Leukemia | 15.14 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Plate Setup: Prepare a white-walled 96-well plate with cells in culture medium.
-
Compound Addition: Add this compound at various concentrations and vehicle controls to the wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Troubleshooting Guides
General Troubleshooting for Cell Viability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize edge effects. |
| Low Signal or No Signal | Insufficient cell number, incorrect assay reagent volume, cell death due to factors other than treatment. | Optimize cell seeding density. Ensure accurate addition of assay reagents. Include positive and negative controls to verify assay performance. |
| High Background Signal | Contamination of reagents or culture medium, interference from the test compound. | Use sterile techniques and fresh reagents. Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents. |
Specific Troubleshooting for this compound Treatment
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly Low Potency (High IC50) | Compound degradation, binding to plasticware or serum proteins. | Prepare fresh dilutions of this compound for each experiment. Consider using low-protein binding plates and reduced-serum media if appropriate for the cell line. |
| Cell Morphology Changes Unrelated to Viability | This compound may induce differentiation or changes in cell adhesion. | Complement viability assays with microscopy to observe morphological changes. Consider using assays that are less dependent on cell number, such as ATP measurement (CellTiter-Glo®). |
Visualizations
Signaling Pathway Affected by this compound
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for a Cell Viability Assay
Caption: General workflow for a cell viability assay.
Troubleshooting Decision Tree for Low Signal
Caption: Troubleshooting decision tree for low signal.
References
Technical Support Center: Optimizing HDAC-IN-50 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HDAC-IN-50. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active dual inhibitor that targets both Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDACs). Its primary mechanism of action involves the simultaneous inhibition of these two classes of enzymes, leading to downstream effects on cell signaling, gene expression, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells.[1]
Q2: What are the specificities of this compound for different FGFR and HDAC isoforms?
This compound exhibits potent inhibitory activity against multiple FGFR and HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are provided in the table below.
| Target | IC50 (nM) |
| FGFR1 | 0.18 |
| FGFR2 | 1.2 |
| FGFR3 | 0.46 |
| FGFR4 | 1.4 |
| HDAC1 | 1.3 |
| HDAC2 | 1.6 |
| HDAC6 | 2.6 |
| HDAC8 | 13 |
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G0/G1 phase in a time- and dose-dependent manner.[1] Furthermore, it leads to a dose-dependent decrease in the phosphorylation of key signaling proteins including FGFR1, ERK, and STAT3.[1][2]
Troubleshooting Guides
Issue 1: Sub-optimal induction of apoptosis.
-
Question: I am not observing the expected levels of apoptosis after treating my cells with this compound. What could be the reason?
-
Answer: Several factors could contribute to this.
-
Treatment Duration and Concentration: Ensure that the treatment duration and concentration are optimized for your specific cell line. The apoptotic effect of this compound is both time- and dose-dependent.[1] Consider performing a time-course and dose-response experiment to determine the optimal conditions. For example, in SNU-16 cells, significant apoptosis was observed at concentrations of 10 nM and 100 nM.[1]
-
Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. High cell confluency can sometimes affect the cellular response to inhibitors.
-
Reagent Quality: Verify the quality and stability of your this compound stock solution. As a hydroxamate-based inhibitor, it may be susceptible to degradation.[3] It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Detection Method: The method used to detect apoptosis is crucial. Annexin V/PI staining is a common and reliable method for early and late apoptosis detection.
-
Issue 2: Inconsistent results in cell cycle analysis.
-
Question: My cell cycle analysis results after this compound treatment are variable. How can I improve consistency?
-
Answer: Consistency in cell cycle analysis can be improved by addressing the following:
-
Synchronization: For a more uniform response, consider synchronizing your cells before treatment. This can provide a clearer picture of the cell cycle arrest.
-
Fixation and Staining: Proper fixation and staining are critical. Use a standardized protocol for ethanol fixation and propidium iodide (PI) staining to ensure consistent DNA labeling.[4][5]
-
Flow Cytometer Setup: Ensure the flow cytometer is properly calibrated and compensated to avoid spectral overlap, especially if using multi-color staining.
-
Data Analysis: Use a consistent gating strategy for your analysis to differentiate between G0/G1, S, and G2/M phases accurately.
-
Issue 3: Difficulty in detecting changes in protein phosphorylation.
-
Question: I am having trouble observing a decrease in pFGFR1, pERK, or pSTAT3 levels by Western blot after this compound treatment. What should I check?
-
Answer: This could be due to several experimental factors:
-
Timing of Lysate Preparation: The reduction in phosphorylation can be a rapid event. It is important to harvest cell lysates at the appropriate time points post-treatment. A time-course experiment is recommended to identify the optimal window for observing the effect.
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh and effective cocktail of phosphatase inhibitors to prevent the dephosphorylation of your target proteins during sample preparation.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for the phosphorylated forms of FGFR1, ERK, and STAT3.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes of your gel.
-
Experimental Protocols
1. Apoptosis Assay by Annexin V/PI Staining
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
This compound
-
Cell culture medium and supplements
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 12-84 hours).[1]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour of staining.
-
2. Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
This compound
-
Cell culture medium and supplements
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with different concentrations of this compound and a vehicle control for the chosen duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
3. Western Blot Analysis of pFGFR1, pERK, and pSTAT3
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Materials:
-
This compound
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitor cocktails
-
Primary antibodies against pFGFR1, pERK, pSTAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM for HCT116 cells; 0, 1, 10, 100 nM for SNU-16 cells) for the desired time (e.g., 36 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]
- 4. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hdac-IN-50 Dual Inhibition Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical dual histone deacetylase (HDAC) inhibitor, Hdac-IN-50, against other established HDAC inhibitors. The information presented is based on established experimental data for existing compounds and provides a framework for the validation of novel dual-target HDAC inhibitors.
Comparative Inhibitory Activity
The therapeutic potential of HDAC inhibitors is often evaluated by their inhibitory concentration (IC50) against various HDAC isoforms. The following table summarizes the IC50 values for this compound (hypothetical), alongside several well-characterized HDAC inhibitors. This allows for a direct comparison of potency and selectivity.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other Target (IC50, nM) |
| This compound (Hypothetical) | 15 | 25 | 150 | >10,000 | 20 | >10,000 | Kinase X (50) |
| Vorinostat (SAHA) | - | - | - | >1000 | 33 | 776 | - |
| Romidepsin (FK228) | 1.6 | 36 | 47 | >10,000 | - | - | -[1] |
| Panobinostat (LBH589) | 3 | 4 | 12 | - | 14 | - | -[1] |
| Belinostat | 41 | 125 | 30 | 216 | 82 | 67 | -[1] |
| Mocetinostat (MGCD0103) | 34 | 820 | 150 | >10,000 | 620 | - | -[1] |
Mechanism of Action: Dual Inhibition of HDAC and Kinase Signaling
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[2][3] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[3][4][5] HDAC inhibitors block this process, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes.[4][5] Beyond histones, HDACs also deacetylate numerous non-histone proteins involved in critical cellular processes such as cell cycle regulation, DNA repair, and apoptosis.[4][6]
This compound is a hypothetical dual inhibitor targeting both HDACs and a key signaling kinase (Kinase X). This dual activity is designed to simultaneously block two critical pathways in cancer progression. The inhibition of Kinase X disrupts a pro-survival signaling cascade, while HDAC inhibition reactivates the expression of tumor-suppressing genes. This multi-targeted approach has the potential for synergistic anti-cancer effects and may help to overcome resistance mechanisms that can arise with single-target agents.[7]
Experimental Protocols
Fluorometric HDAC Activity Assay
This protocol outlines a common in vitro method to determine the potency of HDAC inhibitors.[1][8]
Materials:
-
96-well black, flat-bottom plates
-
Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Recombinant human HDAC enzyme
-
HDAC inhibitor (e.g., this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the HDAC inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted inhibitor to the appropriate wells.
-
Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" background control.
-
-
Enzyme Addition: Add the recombinant HDAC enzyme to all wells except the background control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Develop Signal: Add the developer solution to all wells. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. Trichostatin A is included to stop the HDAC reaction.
-
Fluorescence Reading: Incubate for a short period (e.g., 15 minutes) at room temperature to allow for signal development, then read the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
The development of dual-target inhibitors like the hypothetical this compound represents a promising strategy in cancer therapy. By simultaneously modulating multiple oncogenic pathways, these agents have the potential for enhanced efficacy and a lower likelihood of acquired resistance. The comparative data and standardized protocols presented in this guide offer a foundational framework for researchers and drug developers to validate the activity of novel dual HDAC inhibitors and to contextualize their performance against existing therapeutic agents. Rigorous in vitro and in vivo characterization is essential to elucidate the full therapeutic potential of such compounds.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Dual CK2/HDAC1 Inhibitors with Nanomolar Inhibitory Activity against Both Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]
A Comparative Guide to Hdac-IN-50 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of target engagement assays for the histone deacetylase (HDAC) inhibitor, Hdac-IN-50. While direct comparative data for this compound across various target engagement platforms is limited in the public domain, this document outlines the principles and protocols for key assays and provides data for well-characterized HDAC inhibitors, such as Vorinostat and Panobinostat, to serve as a benchmark for evaluating this compound's performance.
Executive Summary
Comparison of HDAC Inhibitor Target Engagement
The following table summarizes the performance of two widely studied HDAC inhibitors, Vorinostat and Panobinostat, in various assays. This data can be used as a reference for contextualizing the performance of this compound once experimental data is generated.
| Inhibitor | Assay Type | Target | Cell Line | IC50/EC50 (nM) | Reference |
| Vorinostat (SAHA) | Biochemical Assay | HDAC1 | - | 10 | [1][2] |
| Biochemical Assay | HDAC3 | - | 20 | [1][2] | |
| Cell-Based Assay (Growth) | LNCaP | Prostate Cancer | 2,500 - 7,500 | [1] | |
| Cell-Based Assay (Proliferation) | MCF-7 | Breast Cancer | 750 | [1] | |
| Cell-Based Assay (Viability) | Various | CTCL | 146 - 2,697 | [3] | |
| HDAC-Glo I/II Assay | HCT116 | Colon Cancer | 670 | [4] | |
| Panobinostat (LBH589) | Biochemical Assay | Pan-HDAC | - | 5 | [5] |
| Cell-Based Assay (Viability) | HH, BT474, HCT116 | Various | 1.8, 2.6, 7.1 | [6] | |
| Cell-Based Assay (Viability) | SKOV-3 | Ovarian Cancer | 15 | [7] | |
| Cell-Based Assay (Viability) | CaOv3 | Ovarian Cancer | 15 | [7] |
Key Target Engagement Assays: Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in setting up their own target engagement assays for this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow:
Figure 1. A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Harvesting and Heating: Harvest cells and resuspend in a suitable buffer. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target HDAC protein in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Figure 2. A simplified workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Preparation: Co-transfect cells with a plasmid encoding the HDAC of interest fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells. Incubate to allow for compound entry and binding.
-
Substrate Addition: Add the Nano-Glo® substrate to the wells.
-
Signal Detection: Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization.
Protocol:
-
Reagent Preparation: Prepare a solution of the purified HDAC protein and a fluorescently labeled tracer known to bind to the HDAC active site.
-
Assay Setup: In a microplate, add the HDAC protein and the fluorescent tracer.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of this compound to determine the IC50 value.
HDAC Signaling Pathway
HDAC inhibitors exert their effects by preventing the deacetylation of both histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and various cellular processes, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Figure 3. Simplified signaling pathway illustrating the mechanism of action of HDAC inhibitors.
Conclusion
While specific target engagement data for this compound is not yet widely available, the assays and protocols described in this guide provide a robust framework for its characterization. By employing CETSA, NanoBRET, and Fluorescence Polarization assays, researchers can obtain critical data on the potency and cellular activity of this compound. The comparative data for established inhibitors like Vorinostat and Panobinostat serve as a valuable benchmark for these future studies. A thorough understanding of this compound's target engagement profile will be instrumental in advancing its development as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 7. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-50 vs. Vorinostat: A Comparative Analysis in Breast Cancer Cells
In the landscape of epigenetic modifiers for breast cancer therapy, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of a novel dual-action inhibitor, Hdac-IN-50, and the established pan-HDAC inhibitor, Vorinostat (SAHA), focusing on their performance in breast cancer cell models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
At a Glance: this compound and Vorinostat
| Feature | This compound | Vorinostat (SAHA) |
| Mechanism of Action | Dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDACs)[1][2] | Pan-HDAC inhibitor, targeting class I, II, and IV HDACs[1] |
| Primary Advantage | Dual targeting of both signaling and epigenetic pathways. | Broad-spectrum HDAC inhibition, well-characterized. |
| Reported Effects in Cancer Cells | Induces apoptosis and cell cycle arrest at the G0/G1 phase[1][2]. | Induces apoptosis and cell cycle arrest, primarily at G1 and G2/M phases[3][4][5]. |
Quantitative Performance in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Vorinostat in various cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Target | Cell Line | IC50 (nM) |
| This compound | FGFR1 | - | 0.18[1][2] |
| FGFR2 | - | 1.2[1][2] | |
| FGFR3 | - | 0.46[1][2] | |
| FGFR4 | - | 1.4[1][2] | |
| HDAC1 | - | 1.3[1][2] | |
| HDAC2 | - | 1.6[1][2] | |
| HDAC6 | - | 2.6[1][2] | |
| HDAC8 | - | 13[1][2] | |
| Vorinostat (SAHA) | Pan-HDAC | HH (Cutaneous T-cell Lymphoma) | 146[6] |
| HuT78 (Cutaneous T-cell Lymphoma) | 2062[6] | ||
| MJ (Cutaneous T-cell Lymphoma) | 2697[6] | ||
| MyLa (Cutaneous T-cell Lymphoma) | 1375[6] | ||
| SeAx (Cutaneous T-cell Lymphoma) | 1510[6] | ||
| Breast Cancer Cell Lines | Varies (µM range)[7] |
Mechanism of Action and Cellular Effects
This compound operates through a dual-inhibition mechanism. By targeting FGFR, it interferes with critical signaling pathways involved in cell proliferation, differentiation, and survival. Simultaneously, its inhibition of HDACs leads to the accumulation of acetylated histones, altering chromatin structure and gene expression, which can induce apoptosis and cell cycle arrest[1][2].
Vorinostat , as a pan-HDAC inhibitor, broadly targets multiple HDAC enzymes. This leads to hyperacetylation of both histone and non-histone proteins, resulting in the modulation of numerous cellular processes. In breast cancer cells, Vorinostat has been shown to induce apoptosis and cause cell cycle arrest at the G1 and G2/M phases[3][4][5]. It can also sensitize cancer cells to other anti-cancer agents[3].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow for their evaluation.
Caption: Comparative mechanism of action for Vorinostat and this compound.
Caption: Standard workflow for evaluating HDAC inhibitors in breast cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound and Vorinostat.
Cell Culture and Drug Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and Vorinostat are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in cell culture media for experiments.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the inhibitors or vehicle control (DMSO).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cells are treated with the inhibitors or vehicle control for a designated time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Cycle Analysis (Flow Cytometry)
-
Cells are treated with the inhibitors or vehicle control.
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.
-
The fixed cells are then washed and resuspended in a solution containing PI and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Conclusion
Both this compound and Vorinostat demonstrate significant anti-proliferative effects in cancer cells, albeit through distinct mechanisms. Vorinostat's broad HDAC inhibition is a well-established strategy, while this compound's dual targeting of FGFR and HDACs presents a novel approach that could potentially overcome certain resistance mechanisms. The choice between these inhibitors would depend on the specific molecular profile of the breast cancer subtype being targeted. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in comparison to established HDAC inhibitors like Vorinostat.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A novel histone deacetylase inhibitor exerts promising anti‐breast cancer activity via triggering AIFM1‐dependent programmed necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitors promote breast cancer metastasis by elevating NEDD9 expression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: Hdac-IN-50 vs. SAHA - A Comparative Guide for Researchers
A comprehensive comparison of the in vivo efficacy of Hdac-IN-50 and the well-established histone deacetylase (HDAC) inhibitor, SAHA (Vorinostat), is currently not feasible due to the absence of publicly available preclinical or clinical data for a compound specifically designated as "this compound." Extensive searches for in vivo studies, pharmacological data, and mechanism of action for "this compound" have not yielded any specific information.
This guide will, therefore, focus on providing a detailed overview of the in vivo efficacy and mechanism of action of SAHA, a widely researched and clinically approved pan-HDAC inhibitor. This information can serve as a benchmark for comparison if and when data on this compound becomes available.
SAHA (Vorinostat): A Profile of a Pan-HDAC Inhibitor
SAHA is a potent, reversible inhibitor of both class I and class II histone deacetylases.[1] Its anti-tumor activity has been demonstrated in a variety of cancer models both in vitro and in vivo.
In Vivo Efficacy of SAHA
SAHA has shown significant in vivo efficacy in various preclinical cancer models. The following table summarizes key findings from selected studies.
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Non-Small Cell Lung Carcinoma (NCI-H460) | Nude Mouse Xenograft | 50 mg/kg/day, intraperitoneal injection | Significantly reduced tumor size and weight compared to control. | |
| Ovarian Cancer (2774) | Nude Mouse Intraperitoneal Model | 25-100 mg/kg/day, intraperitoneal injection | Did not show a significant survival benefit as a single agent. However, in combination with paclitaxel, the sequence of paclitaxel followed by SAHA significantly improved survival. | |
| Rhabdomyosarcoma (ARMS - Rh41) | Nude Mouse Xenograft | Not Specified | Significantly inhibited tumor growth. |
Experimental Protocols for SAHA In Vivo Studies
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols based on published research involving SAHA.
1. Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used. Human cancer cell lines are subcutaneously or orthotopically injected to establish tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific types of cancer can also be used to evaluate efficacy in a more physiologically relevant setting.
2. Drug Formulation and Administration:
-
SAHA is often formulated in a vehicle such as DMSO and then diluted with saline for injection.
-
Administration is typically via intraperitoneal (IP) injection, oral gavage, or subcutaneous injection. The route and frequency of administration depend on the specific study design and pharmacokinetic properties of the drug.
3. Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.
-
Survival Studies: The overall survival of the treated animals is monitored and compared to control groups.
-
Biomarker Analysis: Tumor and surrogate tissues can be collected to assess target engagement (e.g., histone acetylation) and downstream pharmacodynamic effects.
Signaling Pathways and Mechanism of Action of SAHA
SAHA's primary mechanism of action is the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[1] This results in the modulation of gene expression, leading to various cellular responses including cell cycle arrest, differentiation, and apoptosis.
The following diagram illustrates the general mechanism of action of HDAC inhibitors like SAHA.
Caption: General mechanism of action of SAHA as an HDAC inhibitor.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an HDAC inhibitor.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
While a direct comparison between this compound and SAHA is not possible at this time, the extensive data available for SAHA provides a solid foundation for understanding the in vivo efficacy of pan-HDAC inhibitors. Researchers and drug development professionals are encouraged to use the provided information on SAHA as a reference point for evaluating novel HDAC inhibitors. Future studies disclosing the in vivo efficacy and mechanism of action of this compound will be necessary to draw any meaningful comparisons.
References
A Head-to-Head Comparison of Hdac-IN-50 and Panobinostat in Multiple Myeloma
In the landscape of novel therapeutics for multiple myeloma, histone deacetylase (HDAC) inhibitors have emerged as a promising class of agents. This guide provides a detailed, data-driven comparison of a novel dual FGFR/HDAC inhibitor, Hdac-IN-50, and the established pan-HDAC inhibitor, Panobinostat. This document is intended for researchers, scientists, and drug development professionals to objectively assess the preclinical profiles of these two compounds.
Introduction to the Compounds
This compound , also identified as compound 10e, is a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDACs).[1][2][3] Its dual mechanism of action presents a novel strategy for overcoming resistance mechanisms that can emerge with single-target HDAC inhibitors.
Panobinostat (formerly known as LBH589) is a potent, orally available pan-HDAC inhibitor that has been approved for the treatment of multiple myeloma in combination with bortezomib and dexamethasone.[4] It has been extensively studied in both preclinical and clinical settings.
Quantitative Performance Data
The following tables summarize the key preclinical data for this compound and Panobinostat, focusing on their inhibitory activities and anti-proliferative effects.
Table 1: Inhibitory Activity (IC50) Against HDAC and FGFR Isoforms
| Target | This compound (nM)[3] | Panobinostat (nM) |
| HDACs | ||
| HDAC1 | 1.3 | ~1-5 |
| HDAC2 | 1.6 | ~1-5 |
| HDAC3 | Not Reported | ~1-5 |
| HDAC6 | 2.6 | ~5-10 |
| HDAC8 | 13 | Not Reported |
| FGFRs | ||
| FGFR1 | 0.18 | Not Applicable |
| FGFR2 | 1.2 | Not Applicable |
| FGFR3 | 0.46 | Not Applicable |
| FGFR4 | 1.4 | Not Applicable |
Note: Panobinostat IC50 values are approximate ranges gathered from various preclinical studies.
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM)[3] | Panobinostat (nM)[4] |
| K562 | Chronic Myelogenous Leukemia | 2.46 | Not Reported for this cell line |
| Jurkat | Acute T-cell Leukemia | 15.14 | Not Reported for this cell line |
| JJN3 | Multiple Myeloma | Not Reported | 13 |
| KMM1 | Multiple Myeloma | Not Reported | 25 |
| HCT116 | Colon Carcinoma | 0.82 | Not Reported for this cell line |
| SNU-16 | Stomach Carcinoma | 0.0007 | Not Reported for this cell line |
| KATO III | Stomach Carcinoma | 0.0008 | Not Reported for this cell line |
| A2780 | Ovarian Cancer | 0.04 | Not Reported for this cell line |
Mechanism of Action and Cellular Effects
This compound
This compound exerts its anti-tumor effects through the dual inhibition of FGFR and HDAC. This leads to:
-
Apoptosis Induction: this compound induces apoptosis in a time- and dose-dependent manner.[3]
-
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase.[3]
-
Downregulation of Signaling Pathways: this compound decreases the phosphorylation of FGFR1, ERK, and STAT3.[3]
Panobinostat
As a pan-HDAC inhibitor, Panobinostat's mechanism involves the hyperacetylation of both histone and non-histone proteins, leading to:
-
Apoptosis Induction: Panobinostat induces apoptosis in multiple myeloma cells through caspase-dependent pathways.[4]
-
Cell Cycle Arrest: It can induce cell cycle arrest, often at the G1/S phase.
-
Inhibition of Protein Degradation Pathways: Panobinostat can block the aggresome pathway, an alternative protein degradation route, leading to the accumulation of misfolded proteins and cell death.
Signaling Pathway Diagrams
Caption: this compound dual inhibition of FGFR1 and HDAC signaling pathways.
Caption: Panobinostat's mechanism of action via pan-HDAC inhibition.
Experimental Protocols
HDAC and FGFR Kinase Assays (this compound)
The inhibitory activities of this compound against HDAC and FGFR isoforms were determined using commercially available kinase assay kits. The specific protocols would follow the manufacturer's instructions for the respective kits (e.g., from BPS Bioscience or similar vendors). Generally, these assays involve incubating the enzyme with the inhibitor at various concentrations and a specific substrate. The enzyme activity is then measured, often through fluorescence or luminescence, to calculate the IC50 value.[2]
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3-5 x 10³ cells per well and incubated overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compound (this compound or Panobinostat) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with the indicated concentrations of the compound for a specified time.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Fixation: Cells were treated with the compound, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.[3]
Western Blot Analysis
-
Protein Extraction: Cells were treated with the compound, and total protein was extracted using a lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest (e.g., pFGFR1, pERK, pSTAT3, cleaved caspase-3, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]
Summary and Conclusion
This compound and Panobinostat are both potent inhibitors of HDAC enzymes with anti-proliferative effects against cancer cells. The key distinction lies in this compound's dual targeting of both HDAC and FGFR. This dual inhibition may offer a therapeutic advantage by simultaneously targeting epigenetic regulation and key signaling pathways involved in tumor growth and survival, potentially overcoming resistance mechanisms associated with single-agent HDAC inhibition.
Panobinostat is a well-characterized pan-HDAC inhibitor with proven clinical efficacy in multiple myeloma. Its broad inhibition of HDACs leads to pleiotropic anti-tumor effects.
While this compound has shown promising preclinical activity in various cancer cell lines, further investigation in multiple myeloma-specific models is warranted to directly compare its efficacy against Panobinostat in this disease context. The provided data and protocols serve as a valuable resource for researchers designing and interpreting future studies aimed at evaluating these and other novel HDAC inhibitors for the treatment of multiple myeloma.
References
Hdac-IN-50: A Comparative Analysis of Selectivity Against Other HDAC Inhibitors
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their mechanism of action, which involves the modulation of gene expression through the acetylation of histone and non-histone proteins, has been the subject of extensive research. This guide provides a comparative analysis of the selectivity profile of Hdac-IN-50, a dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and HDACs, against other well-established HDAC inhibitors: Vorinostat, Romidepsin, Panobinostat, and Belinostat. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Selectivity Profiles of HDAC Inhibitors
The therapeutic efficacy and toxicity profile of an HDAC inhibitor are intrinsically linked to its selectivity towards the different HDAC isoforms. HDACs are a family of enzymes classified into four classes based on their homology to yeast HDACs. Class I, II, and IV are zinc-dependent enzymes, while Class III, also known as sirtuins, are NAD+-dependent. The inhibitors discussed in this guide target the zinc-dependent HDACs.
The following table summarizes the available quantitative data (IC50 values) for this compound and the other selected HDAC inhibitors against various HDAC isoforms. It is important to note that these values are compiled from different sources and experimental conditions, which may lead to some variability. Therefore, direct comparison should be made with caution.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) | HDAC9 (nM) | Source(s) |
| This compound | 1.3 | 1.6 | - | - | 2.6 | - | 13 | - | [1] |
| Vorinostat (SAHA) | 10[2], 130[3] | 130[3] | 20[2] | - | - | - | - | - | [2][3] |
| Romidepsin (FK228) | 36[4][5] | 47[4][5] | - | 510[4][5] | 1400[4][5] | - | - | - | [4][5] |
| Panobinostat (LBH589) | <13.2[6] | <13.2[6] | <13.2[6] | mid-nM[6] | <13.2[6] | mid-nM[6] | mid-nM[6] | - | [6] |
| Belinostat (PXD101) | 41 | 125 | 30 | 115 | 82 | 67 | 216 | 128 | [7] |
From the available data, this compound demonstrates potent inhibition of Class I HDACs (HDAC1 and HDAC2) and Class IIb (HDAC6) in the low nanomolar range. Panobinostat is described as a potent pan-HDAC inhibitor, affecting Class I, II, and IV enzymes at low nanomolar concentrations[6]. Romidepsin shows selectivity for Class I HDACs over Class II[4][5]. Vorinostat is also a non-selective HDAC inhibitor[1]. Belinostat exhibits inhibitory activity against both Class I and Class II HDACs[7].
Experimental Protocols for Determining HDAC Inhibitor Selectivity
The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in characterizing the potency and selectivity of HDAC inhibitors. A commonly employed method is the in vitro biochemical assay using recombinant human HDAC isoforms and a fluorogenic substrate. One such widely used assay is the Fluor de Lys® assay.
Representative Experimental Protocol: Fluor de Lys® HDAC Activity Assay
This protocol outlines the general steps for determining the IC50 of a test compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluor de Lys® Substrate (e.g., Fluor de Lys®-SIRT2 substrate)
-
Fluor de Lys® Developer
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (HDAC inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference with the enzyme activity.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the Fluor de Lys® Substrate to their optimal working concentrations in Assay Buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted test compound to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the diluted Fluor de Lys® Substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Development: Stop the enzymatic reaction by adding the Fluor de Lys® Developer to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the development reaction to complete. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Mechanism of HDAC Inhibition.
Caption: Experimental workflow for HDAC inhibitor screening.
Conclusion
This compound is a potent inhibitor of several Class I and Class IIb HDAC isoforms, with IC50 values in the low nanomolar range. Its dual activity against both FGFR and HDACs makes it a compound of interest for further investigation. When compared to other established HDAC inhibitors, its potency against specific isoforms is comparable to or greater than some of the existing drugs. However, the breadth of its selectivity across all HDAC isoforms requires further characterization. The provided data and experimental outline serve as a valuable resource for researchers in the field of epigenetics and drug discovery, enabling a more informed approach to the selection and evaluation of HDAC inhibitors for their specific research needs.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Confirming Hdac-IN-50 Cell Cycle Arrest by Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac-IN-50's effect on cell cycle arrest with other histone deacetylase (HDAC) inhibitors, supported by experimental data and detailed protocols. We will delve into the methodology of confirming cell cycle arrest using flow cytometry, a powerful technique for analyzing cellular DNA content.
Introduction to this compound and Cell Cycle Regulation
This compound is a potent and selective inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, generally resulting in transcriptional repression.[1][2] Inhibition of HDACs by compounds like this compound can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4]
The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and cell division. Many anti-cancer agents, including HDAC inhibitors, exert their effects by disrupting the normal progression of the cell cycle, often leading to an accumulation of cells in a specific phase, a phenomenon known as cell cycle arrest.[5][6] Flow cytometry is a widely used technique to quantify this arrest by measuring the DNA content of individual cells within a population.
Comparative Analysis of HDAC Inhibitors on Cell Cycle
While specific quantitative data for this compound's effect on the cell cycle from publicly available, peer-reviewed sources is limited, we can infer its likely impact based on the well-documented effects of other HDAC inhibitors. The following table summarizes the observed cell cycle arrest induced by various HDAC inhibitors in different cancer cell lines, as determined by flow cytometry. This provides a benchmark for evaluating the performance of this compound.
| HDAC Inhibitor | Cancer Cell Line | Observed Cell Cycle Arrest | Reference |
| Vorinostat (SAHA) | Cutaneous T-Cell Lymphoma | G1 and G2/M arrest | [6] |
| Romidepsin | Bladder Cancer Cells | G2/M arrest | [7][8] |
| Entinostat | Bladder Cancer Cells | G2/M arrest | [7][8] |
| Panobinostat | Hematological Malignancies | G2/M arrest and apoptosis | [9] |
| MGCD0103 | Liver Cancer Cells | G2/M arrest | [10] |
| PAC-320 | Prostate Cancer Cells | G2/M arrest | [11] |
Note: The specific phase of cell cycle arrest can be cell-type dependent. It is anticipated that this compound, like other HDAC inhibitors, will induce a significant accumulation of cells in the G2/M phase of the cell cycle.
Experimental Protocol: Confirming Cell Cycle Arrest by Flow Cytometry
This protocol outlines the key steps to assess the effect of this compound on the cell cycle using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate the chosen cancer cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.[12]
-
Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Harvesting:
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[13]
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the DNA content based on the PI fluorescence intensity. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells (events).
-
Gate the cell populations corresponding to the G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation:
An increase in the percentage of cells in a particular phase (e.g., G2/M) in the this compound-treated samples compared to the vehicle control would confirm cell cycle arrest at that phase.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for analyzing cell cycle arrest.
Caption: Signaling pathway of HDAC inhibitor action.
By following the provided protocol and comparing the results with the established effects of other HDAC inhibitors, researchers can effectively confirm and characterize the cell cycle arrest induced by this compound. This information is critical for the preclinical evaluation of this compound as a potential anti-cancer therapeutic.
References
- 1. quora.com [quora.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor MGCD0103 causes cell cycle arrest, apoptosis, and autophagy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Independent Validation of Hdac-IN-50: A Comparative Guide to its Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Hdac-IN-50, a novel dual inhibitor of Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylase (HDAC), against other established HDAC inhibitors. The information presented is supported by experimental data to aid in the independent validation and assessment of this compound for cancer research and development.
Introduction to this compound
This compound is a potent, orally active dual inhibitor targeting both FGFR and HDAC enzymes.[1] This dual-targeting mechanism is designed to overcome resistance mechanisms associated with single-agent therapies. Activation of STAT signaling is a known resistance mechanism to HDAC inhibitors in some solid tumors, and FGFR inhibitors have been shown to downregulate the phosphorylation of STAT3 (pSTAT3).[2] By simultaneously inhibiting both targets, this compound aims to provide a more potent and durable anti-tumor response.[2][3]
Comparative Analysis of In Vitro Anti-Tumor Activity
The anti-proliferative activity of this compound has been evaluated against a panel of cancer cell lines and compared with other well-characterized HDAC inhibitors such as Vorinostat, Panobinostat, and Belinostat. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
This compound: Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.82 |
| SNU-16 | Stomach Carcinoma | 0.0007 |
| KATO III | Gastric Carcinoma | 0.0008 |
| A2780 | Ovarian Cancer | 0.04 |
| K562 | Chronic Myelogenous Leukemia | 2.46 |
| Jurkat | Acute T-cell Leukemia | 15.14 |
Data sourced from MedChemExpress product datasheet.[1]
Alternative HDAC Inhibitors: Anti-proliferative Activity (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Vorinostat | HH | Cutaneous T-cell Lymphoma | 0.146 |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | |
| MJ | Cutaneous T-cell Lymphoma | 2.697 | |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | |
| MCF-7 | Breast Cancer | 0.75 | |
| SW-982 | Synovial Sarcoma | 8.6 | |
| SW-1353 | Chondrosarcoma | 2.0 | |
| Panobinostat | H1299 | Non-small Cell Lung Cancer | 0.005 |
| L55 | Non-small Cell Lung Cancer | 0.011 | |
| A549 | Non-small Cell Lung Cancer | 0.030 | |
| SK-OV-3 | Ovarian Cancer | 0.0344 | |
| OVISE | Ovarian Cancer | 0.044 | |
| KGN | Ovarian Granulosa Cell Tumor | 0.0347 | |
| SW-982 | Synovial Sarcoma | 0.1 | |
| SW-1353 | Chondrosarcoma | 0.02 | |
| Belinostat | A2780 | Ovarian Cancer | 0.2 - 0.66 |
| HCT116 | Colon Carcinoma | 0.2 - 0.66 | |
| HT29 | Colorectal Adenocarcinoma | 0.2 - 0.66 | |
| PC3 | Prostate Cancer | < 1.0 | |
| SW-982 | Synovial Sarcoma | 1.4 | |
| SW-1353 | Chondrosarcoma | 2.6 |
Data for Vorinostat, Panobinostat, and Belinostat sourced from various publications and supplier datasheets.
In Vivo Anti-Tumor Efficacy
In a murine xenograft model using HCT116 cells, oral administration of this compound at doses of 15 and 30 mg/kg daily for 18 days demonstrated significant tumor growth inhibition.[1] This in vivo activity is a critical indicator of the compound's potential therapeutic relevance.
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound exerts its anti-tumor effects through the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1] Mechanistically, it has been shown to decrease the phosphorylation of key signaling proteins including FGFR1, ERK, and STAT3 in a dose-dependent manner.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for independent validation. Below are representative protocols for assays commonly used to evaluate the anti-tumor effects of HDAC inhibitors. The specific details for this compound are based on the methods described in the primary literature.[2]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cells are seeded in a 96-well plate at a density of 3,000-8,000 cells per well and allowed to attach overnight.[4]
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
After a 72-hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[4]
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., 150 µL of DMSO).[5]
-
The absorbance is measured at 570 nm using a microplate reader.[6]
-
IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cells are treated with the test compound for a specified period (e.g., 48 hours).
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[7][8]
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[7][9]
-
The cells are incubated in the dark at room temperature for 15 minutes.[10]
-
The stained cells are analyzed by flow cytometry.[7] Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[7]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated kinases.
Protocol Details:
-
Cells are treated with the test compound for a designated time.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13]
-
The membrane is incubated with primary antibodies against the target proteins (e.g., p-FGFR1, p-ERK, p-STAT3, and their total protein counterparts) overnight at 4°C.[14][15]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Protocol Details:
-
Cancer cells (e.g., 5 x 10^6 HCT116 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[16]
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally or via another appropriate route at specified doses and schedules.[1]
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess target modulation.[17]
Conclusion
This compound demonstrates potent anti-tumor activity in both in vitro and in vivo models. Its dual inhibitory mechanism against FGFR and HDACs presents a promising strategy for overcoming drug resistance. The provided comparative data and experimental protocols offer a foundation for researchers to independently validate and further explore the therapeutic potential of this compound in various cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Antitumor and On-Target Activity of HDAC Inhibitors with the Zebrafish Embryo Xenograft Model | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Hdac-IN-50: A Guide for Laboratory Professionals
For immediate reference, treat Hdac-IN-50 as a hazardous chemical waste and follow all local, state, and federal regulations for disposal. The following information provides general guidance, but users must consult the official Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions.
Researchers and drug development professionals handling this compound are responsible for its safe disposal to protect personnel and the environment. This guide outlines the essential operational and logistical procedures for the proper disposal of this research chemical, emphasizing safety and compliance.
Pre-Disposal and Handling
Before disposal, proper handling and storage of this compound are crucial to minimize risks. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For a small spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container.
For a large spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, solutions, and contaminated materials, should be classified as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
-
Containerization:
-
Use a dedicated, leak-proof, and compatible container for collecting this compound waste. The original container is often a suitable option.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed except when adding waste.
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Follow your institution's guidelines for the maximum allowable quantity of hazardous waste and the timeframe for storage in a satellite accumulation area.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as detailed on the hazardous waste label.
-
Quantitative Data Summary
As specific quantitative data for the disposal of this compound is not publicly available, the following table provides general guidelines for the handling of research-grade chemical waste. These are not specific to this compound and the official SDS should be consulted.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat | General Laboratory Safety |
| Storage Temperature | Room temperature (consult product-specific information) | General Laboratory Safety |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | General Chemical Safety |
| Spill Absorbent | Inert material (vermiculite, sand) | General Laboratory Safety |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of hazardous laboratory chemicals like this compound.
Caption: General workflow for hazardous chemical disposal.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) and institutional protocols. Always prioritize safety and compliance with all applicable regulations.
Personal protective equipment for handling Hdac-IN-50
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hdac-IN-50. The following procedures are based on the general safety protocols for histone deacetylase (HDAC) inhibitors, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. This compound is a potent dual inhibitor of fibroblast growth factor receptors (FGFR) and histone deacetylases (HDAC), capable of inducing apoptosis and cell cycle arrest.[1] Due to its biological activity, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation.[2] |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Additional Protection | Face shield | Recommended when there is a significant risk of splashing. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to maintaining a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All work involving weighing, dissolving, or manipulating powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[2]
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the powdered compound within the fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly and carefully to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Hygiene: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2] Do not eat, drink, or smoke in the laboratory.[2]
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty containers, should be considered hazardous chemical waste.
-
Waste Collection: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow: Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
